Lunatoic acid A
Description
Properties
CAS No. |
65745-48-4 |
|---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(E)-3-[(7R)-7-[(2S,4S)-2,4-dimethylhexanoyl]oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H24O7/c1-5-12(2)8-13(3)20(26)28-21(4)17(22)10-14-9-15(6-7-18(23)24)27-11-16(14)19(21)25/h6-7,9-13H,5,8H2,1-4H3,(H,23,24)/b7-6+/t12-,13-,21+/m0/s1 |
InChI Key |
OLWIMRNZAPOZHB-XFZGZAFTSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)C(=O)O[C@@]1(C(=O)C=C2C=C(OC=C2C1=O)/C=C/C(=O)O)C |
Canonical SMILES |
CCC(C)CC(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)C=CC(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Isolation of Lunatoic Acid A from Cochliobolus lunatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lunatoic acid A, a secondary metabolite isolated from the fungus Cochliobolus lunatus, has been identified as a morphogenic substance that induces the formation of chlamydospore-like cells in certain fungi. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. Due to the limited availability of detailed experimental data in the public domain, this document synthesizes the foundational discovery and outlines generalized protocols for the isolation and characterization of fungal metabolites, which would be applicable to this compound.
Introduction
The fungus Cochliobolus lunatus, the teleomorph of Curvularia lunata, is a well-documented plant pathogen with a broad host range.[1] Like many filamentous fungi, C. lunatus is a source of structurally diverse secondary metabolites. These natural products are not essential for the primary growth of the fungus but often play crucial roles in its interaction with the environment, including pathogenesis and competition with other microorganisms. The exploration of fungal secondary metabolites remains a vital area of research for the discovery of novel therapeutic agents and biological probes.
One such metabolite is this compound, a compound that has demonstrated unique biological activity. Initial studies have shown that this compound acts as a morphogenic substance, specifically inducing the formation of chlamydospore-like cells in various strains of Cochliobolus lunatus and the related fungus Curvularia trifolii.[2] Chlamydospores are thick-walled, asexual resting spores that allow fungi to survive in harsh environmental conditions. The ability of this compound to induce this morphological change suggests its potential as a tool for studying fungal development and as a lead for novel antifungal agents.
This guide aims to provide a detailed account of the discovery of this compound and to present a generalized yet comprehensive framework for its isolation and characterization based on established methodologies for fungal natural products.
Discovery of this compound
This compound was first reported as a novel metabolite isolated from select strains of Cochliobolus lunatus (specifically IFO 5997 and 6586).[2] The producing strains were identified through screening for bioactive compounds. A key observation was the selective antifungal activity of this compound against other, non-producing strains of the same fungal species.[2] This intra-species antagonism is a common indicator of secondary metabolite production.
The initial investigation revealed that this compound exhibited inhibitory effects on the mycelial growth of sensitive C. lunatus strains at concentrations between 3 and 12 µg/ml.[2] At higher concentrations (50-100 µg/ml), it also inhibited the growth of other fungi such as Pyricularia oryzae, Glomerella cingulata, and Fulvia fulva.[2] Notably, the compound did not show any antibacterial activity.[2] The most significant finding was the morphological effect of this compound, which was identified as the induction of chlamydospore-like cells, marking it as a chemically identified morphogenic substance in fungi.[2]
Experimental Protocols
While the seminal publication on this compound is a short communication and lacks detailed experimental procedures, this section outlines a comprehensive, generalized workflow for the isolation and characterization of a fungal secondary metabolite like this compound. This workflow is based on standard practices in natural product chemistry.
Fungal Cultivation and Extraction
The production of this compound is dependent on the specific strain of Cochliobolus lunatus and the culture conditions.
Cultivation:
-
Producing Strains: Cochliobolus lunatus IFO 5997 and IFO 6586 have been identified as producers.[2]
-
Media: A malt dextrose medium was used for the initial discovery.[2] Optimization of media components (carbon and nitrogen sources, minerals) can significantly impact the yield of the target metabolite.
-
Fermentation: Large-scale liquid fermentation in shake flasks or bioreactors is typically employed to generate sufficient biomass and metabolite for isolation. Incubation is carried out under controlled temperature and aeration for a period determined by growth and production kinetics.
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
The culture filtrate is the primary source of extracellular metabolites like this compound.
-
Perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate. This partitions the organic-soluble metabolites, including this compound, into the solvent phase.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain a crude extract.
The following diagram illustrates a typical workflow for fungal fermentation and extraction:
Chromatographic Purification
The crude extract is a complex mixture of metabolites. A multi-step chromatographic process is necessary to isolate this compound to purity.
-
Initial Fractionation: Subject the crude extract to column chromatography using a stationary phase like silica gel. Elute with a solvent gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate the components into fractions based on their polarity.
-
Bioassay-Guided Fractionation: Test the resulting fractions for the desired biological activity (e.g., inhibition of a sensitive C. lunatus strain). This allows for the targeted purification of the active compound.
-
High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by HPLC. A reversed-phase C18 column is commonly used, with a mobile phase gradient of water and acetonitrile or methanol. Monitoring the elution profile with a UV detector helps in collecting the peak corresponding to this compound.
The purification process is iterative, with each step enriching the concentration of the target compound.
Structure Elucidation
Once this compound is isolated in pure form, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition (molecular formula).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the assembly of the molecular scaffold.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyls, hydroxyls).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores present in the molecule.
The collective data from these analyses are pieced together to propose and confirm the final chemical structure of this compound.
Quantitative Data
Detailed quantitative data for this compound, such as specific yields, and comprehensive NMR and MS spectral data, are not available in the peer-reviewed literature. The initial report mentions a yield of 5-10 mg/liter from the producing strains.[2] The following tables are placeholders for the types of data that would be collected during the isolation and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | To be determined by HRMS |
| Molecular Weight | To be determined by HRMS |
| Appearance | To be determined |
| UV λmax (in MeOH) | To be determined |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| δH (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Data not available |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| δC (ppm) | Carbon Type | Assignment |
| Data not available |
Biological Activity and Potential Applications
The most prominent reported biological activity of this compound is its ability to induce chlamydospore-like cells in certain fungi.[2] This morphogenic activity suggests a potential mechanism of action involving the interference with fungal developmental pathways.
Signaling Pathway Hypothesis:
While the precise signaling pathway affected by this compound is unknown, it likely interacts with cellular processes that regulate fungal morphogenesis. This could involve pathways related to stress response, cell wall biosynthesis, or nutrient sensing. Further research is needed to elucidate the molecular target of this compound.
Potential Applications:
-
Research Tool: As a specific inducer of fungal morphogenesis, this compound can be a valuable tool for studying the molecular mechanisms of fungal development and differentiation.
-
Antifungal Drug Discovery: The inhibitory effect on mycelial growth and the induction of a dormant state (chlamydospores) suggest that this compound or its derivatives could be explored as novel antifungal agents. The unique mode of action could be advantageous in overcoming resistance to existing antifungal drugs.
Conclusion and Future Directions
This compound is a fascinating secondary metabolite from Cochliobolus lunatus with a unique biological profile as a morphogenic agent. While its initial discovery has been reported, there is a clear need for further research to fully characterize this compound. Future work should focus on:
-
Re-isolation and Scale-up: Developing a robust fermentation and purification protocol to obtain larger quantities of this compound.
-
Complete Structure Elucidation: Performing comprehensive spectroscopic analysis to confirm the chemical structure.
-
Mechanism of Action Studies: Identifying the molecular target and signaling pathways through which this compound exerts its morphogenic effects.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore and optimize its antifungal activity.
The study of this compound holds promise for advancing our understanding of fungal biology and for the development of new strategies to combat fungal pathogens. This technical guide provides a foundational framework for researchers to build upon in their exploration of this intriguing natural product.
References
The Enigmatic Role of Lunatoic Acid A in the Life Cycle of Cochliobolus lunatus: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Cochliobolus lunatus, a fungal pathogen with a significant impact on agriculture and human health, produces a diverse array of secondary metabolites. Among these is Lunatoic acid A, a polyketide whose specific biological role within the fungal life cycle remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and contextualizes its potential functions by examining the established roles of other secondary metabolites in Cochliobolus and related fungal species. We provide an overview of polyketide biosynthesis in C. lunatus, hypothesize potential roles for this compound in pathogenicity and development, and present detailed experimental protocols that can be adapted for future investigations into this enigmatic molecule. This document aims to serve as a foundational resource to stimulate and guide further research into the functional significance of this compound.
Introduction: The Secondary Metabolome of Cochliobolus lunatus
Cochliobolus lunatus, the teleomorph of Curvularia lunata, is a dematiaceous fungus known for causing disease in a wide range of plants and as an opportunistic pathogen in humans.[1] Its ability to thrive in diverse environments and interact with various hosts is intimately linked to its production of a rich repertoire of secondary metabolites. These small molecules, while not essential for primary growth, play crucial roles in the fungus's life cycle, including pathogenesis, defense against other microorganisms, and potentially in developmental processes such as sporulation.
Secondary metabolites in fungi are typically synthesized by large, multi-domain enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). In C. lunatus, the role of PKSs in virulence has been highlighted, with specific PKS genes being implicated in the production of toxins and influencing the fungus's metabolic network. While several secondary metabolites from C. lunatus have been isolated and characterized, the specific biological functions of many, including this compound, are yet to be elucidated.
This compound: An Uncharacterized Polyketide
This compound is a known secondary metabolite produced by Curvularia lunata (the anamorph of Cochliobolus lunatus). Despite its identification, there is a significant gap in the scientific literature regarding its specific biological activities and its role within the life cycle of the fungus. Its polyketide origin suggests it is synthesized by a polyketide synthase, a class of enzymes responsible for producing many known virulence factors and other bioactive molecules in fungi.
Hypothesized Roles of this compound in the Fungal Life Cycle
In the absence of direct experimental evidence, we can hypothesize the potential roles of this compound by drawing parallels with other fungal secondary metabolites.
-
Pathogenicity and Virulence: Many fungal polyketides are phytotoxins or virulence factors that facilitate host infection. It is plausible that this compound contributes to the pathogenicity of C. lunatus by acting as a toxin to host plant cells or by modulating the host immune response.
-
Antimicrobial Activity: Fungi often produce secondary metabolites to compete with other microorganisms in their environment. This compound may possess antimicrobial properties, inhibiting the growth of competing bacteria or fungi, thereby securing a niche for C. lunatus.
-
Regulation of Fungal Development: Some secondary metabolites are known to act as signaling molecules that regulate fungal development, including sporulation and germination. This compound could potentially play a role in coordinating these developmental processes in C. lunatus.
Further research, employing the experimental approaches outlined in this guide, is necessary to test these hypotheses.
Known Bioactive Secondary Metabolites from Curvularia Species
To provide context for the potential role of this compound, the following table summarizes the known biological activities of other secondary metabolites isolated from Curvularia species.
| Metabolite Class | Compound Name(s) | Producing Organism | Biological Activity |
| Polyketides | Curvularin, Dehydrocurvularin | Curvularia sp. | Phytotoxic, Cytotoxic |
| Radicinin, 4-epiradicinol | Curvularia lunata | Antimicrobial (inhibits E. coli, S. aureus, S. choleraesuis, B. subtilis)[2] | |
| Lunatin, Cytoskyrin A | Curvularia lunata | Antibacterial (B. subtilis, S. aureus, E. coli) | |
| Alkaloids | Curvulamine | Curvularia sp. | Antimicrobial, precursor to anti-inflammatory Curindolizine[3] |
| Terpenes | Zaragozic acid A (Squalestatins) | Curvularia lunata var. aeria | Inhibitor of squalene synthase (cholesterol biosynthesis) |
Biosynthesis and Regulation of Secondary Metabolites in Cochliobolus lunatus
The biosynthesis of polyketides like this compound is a complex process orchestrated by a cluster of genes that includes the core PKS gene and genes encoding tailoring enzymes such as oxidoreductases, transferases, and transporters. The regulation of these gene clusters is tightly controlled and often linked to developmental stages and environmental cues.
Polyketide Synthase (PKS) Pathway
The general workflow for the biosynthesis of polyketide-derived secondary metabolites in fungi is initiated by a polyketide synthase.
Experimental Protocols for the Study of this compound
The following protocols are adapted from methodologies used for the study of other fungal secondary metabolites and can serve as a starting point for investigating the biological role of this compound.
Protocol for Culturing C. lunatus and Extraction of Secondary Metabolites
-
Fungal Culture: Inoculate Cochliobolus lunatus on Potato Dextrose Agar (PDA) and incubate at 28°C for 7-10 days.
-
Liquid Culture for Metabolite Production: Transfer agar plugs of mycelium to a 500 mL Erlenmeyer flask containing 200 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 14-21 days.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Lyophilize and grind the mycelium.
-
Extract the powdered mycelium and the culture filtrate separately with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Fractionation and Isolation:
-
Subject the crude extract to column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Monitor fractions by Thin Layer Chromatography (TLC).
-
Purify fractions containing compounds of interest using High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Protocol for Antimicrobial Activity Assay (Broth Microdilution)
-
Prepare Inoculum: Grow test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Prepare Test Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the purified this compound in MHB.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol for Phytotoxicity Assay (Leaf Puncture Assay)
-
Plant Material: Use healthy, detached leaves from a susceptible host plant (e.g., maize).
-
Test Solutions: Prepare solutions of purified this compound in a suitable solvent (e.g., 1% DMSO) at various concentrations.
-
Application: Create small puncture wounds on the leaf surface with a sterile needle. Apply a 10 µL droplet of the test solution to each wound. Use the solvent as a negative control.
-
Incubation: Place the leaves in a humid chamber under light at 25°C for 48-72 hours.
-
Assessment: Measure the diameter of the necrotic lesions that develop around the puncture sites.
Workflow for Investigating the Role of this compound
The following diagram outlines a logical workflow for a research program aimed at elucidating the biological role of this compound.
Conclusion and Future Directions
This compound represents a knowledge gap in our understanding of the chemical biology of Cochliobolus lunatus. While its precise function in the fungal life cycle is currently unknown, its polyketide nature suggests a potential involvement in pathogenicity, antimicrobial competition, or developmental regulation. The experimental frameworks and hypothesized roles presented in this guide are intended to provide a roadmap for future research. A combination of chemical isolation, bioactivity screening, and genetic manipulation will be essential to unravel the mysteries of this secondary metabolite. Elucidating the role of this compound will not only enhance our fundamental understanding of fungal biology but may also open new avenues for the development of novel antifungal agents or plant protection strategies.
References
Understanding the Chlamydospore-Inducing Activity of Lunatoic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lunatoic acid A (LAA), a fungal secondary metabolite, has been identified as a potent inducer of chlamydospore-like structures in certain fungi, particularly Cochliobolus lunatus and Curvularia trifolii. This technical guide provides a comprehensive overview of the current understanding of LAA's activity, including available quantitative data, detailed experimental protocols for its assessment, and a proposed mechanism of action based on known fungal signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating fungal morphogenesis, cellular differentiation, and the development of novel antifungal strategies.
Introduction
Chlamydospores are thick-walled, non-deciduous asexual spores that are formed by the modification of hyphal or conidial cells. They serve as survival structures, enabling fungi to withstand harsh environmental conditions such as nutrient deprivation, temperature extremes, and desiccation. The ability to induce chlamydospore formation is of significant interest in the fields of mycology and drug development. Understanding the underlying mechanisms could lead to novel approaches for controlling fungal growth and pathogenicity.
This compound, isolated from the fungus Cochliobolus lunatus, has been characterized as a morphogenic substance that specifically induces the formation of chlamydospore-like cells[1]. This document summarizes the key findings related to the chlamydospore-inducing activity of LAA and provides a framework for further investigation.
Quantitative Data on the Biological Activity of this compound
While specific quantitative data on the rate of chlamydospore induction by this compound is not extensively detailed in the primary literature, valuable information exists regarding its inhibitory effects on the mycelial growth of various fungi. This data provides a context for the concentrations at which LAA exerts a biological effect.
Table 1: Mycelial Growth Inhibition by this compound [1]
| Fungal Species | Inhibitory Concentration (µg/mL) |
| Cochliobolus lunatus (seven strains) | 3 - 12 |
| Pyricularia oryzae | 50 - 100 |
| Glomerella cingulata | 50 - 100 |
| Fulvia fulva (Cladosporium fulvum) | 50 - 100 |
Experimental Protocols
The following protocols are based on the methodologies described in the initial discovery of this compound's morphogenic activity[1].
Fungal Strains and Culture Conditions
-
Fungal Species: Cochliobolus lunatus, Curvularia trifolii, and other fungi of interest.
-
Media: Malt Dextrose Agar (MDA) is a suitable medium for observing the morphological effects of LAA.
-
Incubation: Cultures should be incubated at 27°C.
Chlamydospore Induction Assay (Paper Disc Method)
This qualitative assay is used to observe the morphological changes induced by LAA.
Workflow Diagram:
Caption: Workflow for the paper disc chlamydospore induction assay.
Procedure:
-
Inoculate the fungus of interest onto the center of a Petri dish containing Malt Dextrose Agar.
-
Incubate the plate at 27°C for two days to allow for initial colony growth.
-
Impregnate a sterile paper disc (e.g., 6 mm diameter) with a solution of this compound to achieve a final amount of 10 µg per disc.
-
Place the LAA-impregnated paper disc on the agar surface, approximately 10-15 mm away from the growing edge of the fungal colony.
-
Continue to incubate the plate at 27°C for an additional 10 to 24 hours.
-
Excise a small portion of the mycelium from the area near the paper disc and mount it on a microscope slide.
-
Observe the mycelia under a light microscope for the presence of swollen, thick-walled chlamydospore-like cells.
Proposed Signaling Pathway for Chlamydospore Induction by this compound
The precise molecular mechanism by which this compound induces chlamydospore formation has not yet been elucidated. However, based on the established signaling pathways that govern morphogenesis and stress responses in fungi, a hypothetical model can be proposed. Chlamydospore formation is often triggered by environmental stresses such as nutrient limitation. Key signaling cascades, including the Target of Rapamycin (TOR) and the cyclic AMP (cAMP)-Protein Kinase A (PKA) pathways, are known to be central regulators of these processes in other fungi.
It is plausible that LAA acts as a stress mimetic or directly interacts with components of these pathways. For instance, LAA could inhibit the TOR pathway, which would signal a nutrient-starved state and lead to the activation of downstream transcription factors responsible for initiating the chlamydospore formation program. Alternatively, LAA might modulate the levels of intracellular cAMP, thereby influencing PKA activity and its subsequent effects on morphogenesis.
Hypothetical Signaling Pathway Diagram:
Caption: A hypothetical model of the signaling pathways involved in LAA-induced chlamydospore formation.
Conclusion and Future Directions
This compound represents a fascinating molecule with the ability to induce significant morphological changes in certain fungi. While its chlamydospore-inducing activity has been qualitatively established, there is a clear need for further quantitative studies to determine the precise dose-response relationship and the kinetics of this process.
Future research should focus on:
-
Quantitative analysis of chlamydospore induction: Determining the optimal concentration range of LAA for inducing chlamydospores and quantifying the induction efficiency over time.
-
Elucidation of the mechanism of action: Utilizing transcriptomic and proteomic approaches to identify the genes and proteins that are differentially expressed in response to LAA treatment.
-
Investigation of the signaling pathways: Employing genetic and pharmacological tools to dissect the roles of the TOR, cAMP-PKA, and other relevant signaling pathways in mediating the effects of LAA.
A deeper understanding of the chlamydospore-inducing activity of this compound will not only provide valuable insights into the fundamental processes of fungal differentiation but may also pave the way for the development of novel antifungal agents that target fungal morphogenesis and survival.
References
The Enigmatic Production of Lunatoic Acid A: A Deep Dive into its Fungal Origins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lunatoic acid A, a fascinating fungal secondary metabolite, has garnered interest due to its unique chemical structure and biological activities. This technical guide provides a comprehensive overview of the natural production of this compound in various fungal strains, with a focus on quantitative data, detailed experimental protocols, and the underlying biosynthetic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Quantitative Production of this compound
The production of this compound has been primarily attributed to specific strains of the fungus Cochliobolus lunatus. Notably, not all strains of this species are capable of synthesizing this metabolite, highlighting the genetic diversity within fungal populations. The following table summarizes the known quantitative data for this compound production.
| Fungal Strain | Medium | Yield (mg/L) | Reference |
| Cochliobolus lunatus IFO 5997 | Malt Dextrose | 5 - 10 | [1] |
| Cochliobolus lunatus IFO 6586 | Malt Dextrose | 5 - 10 | [1] |
| Seven other tested strains of Cochliobolus lunatus | Malt Dextrose | Not Detected | [1] |
Experimental Protocols
The following sections detail the methodologies for the cultivation of Cochliobolus lunatus and the subsequent extraction and quantification of this compound. These protocols are based on established techniques for the analysis of fungal secondary metabolites and have been adapted for this specific compound.
Fungal Cultivation for this compound Production
This protocol outlines the steps for culturing Cochliobolus lunatus strains IFO 5997 and IFO 6586 to promote the production of this compound.
Materials:
-
Cochliobolus lunatus strains (IFO 5997 or IFO 6586)
-
Malt Extract Agar (MEA) plates
-
Malt Dextrose Broth (MDB)
-
Sterile inoculation loop or scalpel
-
Incubator
-
Shaker incubator
Procedure:
-
Activation of Fungal Culture: From a stock culture, inoculate the Cochliobolus lunatus strain onto an MEA plate. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
-
Inoculum Preparation: Aseptically transfer a small piece of the agar culture (approximately 1 cm²) into a flask containing 50 mL of sterile MDB.
-
Seed Culture: Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to generate a vegetative mycelial suspension.
-
Production Culture: Inoculate a larger flask containing 500 mL of MDB with 50 mL of the seed culture.
-
Incubation: Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days. The optimal incubation time for maximal this compound production may need to be determined empirically.
Extraction of this compound
This protocol describes a general method for extracting this compound from the fungal culture broth and mycelium.
Materials:
-
Fungal culture from the previous step
-
Cheesecloth or Miracloth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or Miracloth.
-
Mycelial Extraction:
-
Homogenize the collected mycelium in a blender with ethyl acetate.
-
Filter the homogenate to separate the solvent from the mycelial debris.
-
Repeat the extraction of the mycelial debris two more times with fresh ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Broth Extraction:
-
Transfer the culture broth to a separatory funnel.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Combined Extraction and Drying:
-
Combine all ethyl acetate extracts (from both mycelium and broth).
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
-
Concentration: Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator to obtain a crude extract containing this compound.
Quantification of this compound by HPLC
This protocol provides a framework for the quantitative analysis of this compound in the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract containing this compound
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound standard (if available)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Sample Preparation: Dissolve a known weight of the crude extract in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid or TFA. A typical gradient might start at 50% methanol and increase to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a preliminary scan of a purified fraction would be necessary to determine the optimal wavelength).
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of a this compound standard.
-
Inject the prepared sample extract.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area to the standard curve. The final yield can then be expressed in mg per liter of the original culture.
-
Biosynthetic and Signaling Pathways
The precise biosynthetic and signaling pathways leading to the production of this compound in Cochliobolus lunatus have not been experimentally elucidated. However, based on the chemical structure of this compound, which features a polyketide-derived decalin ring system, a hypothetical biosynthetic pathway can be proposed. Similarly, a generalized model for the regulation of its production can be inferred from our current understanding of secondary metabolism in filamentous fungi.
Proposed Biosynthetic Pathway of this compound
This compound is likely synthesized via a polyketide pathway. The formation of its characteristic decalin ring is hypothesized to occur through an intramolecular Diels-Alder reaction, a common cyclization strategy for fungal polyketides.
Caption: A proposed biosynthetic pathway for this compound in Cochliobolus lunatus.
Hypothetical Signaling Pathway for Regulation of this compound Production
The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways that respond to various environmental and developmental cues. A hypothetical regulatory network for this compound synthesis is depicted below, integrating known global regulators of fungal secondary metabolism.
Caption: A hypothetical signaling pathway regulating this compound production.
Conclusion
The natural production of this compound is currently known to be restricted to a few strains of Cochliobolus lunatus. While the reported yields are modest, optimization of culture conditions could potentially enhance its production. The elucidation of the specific biosynthetic gene cluster and the signaling pathways that govern its expression remains a critical area for future research. Such knowledge would not only provide a deeper understanding of the molecular genetics of this fungus but could also pave the way for heterologous expression and metabolic engineering approaches to produce this compound and its analogs in higher quantities for further pharmacological evaluation. The experimental protocols and hypothetical pathways presented in this guide offer a solid foundation for researchers to embark on or advance their investigations into this intriguing fungal metabolite.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Lunatoic Acid A from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and preliminary analysis of Lunatoic acid A, a bioactive secondary metabolite produced by the fungus Cochliobolus lunatus (anamorph: Curvularia lunata).
Introduction
This compound is a fungal metabolite that has garnered interest for its potential biological activities.[1] First isolated from Cochliobolus lunatus, this compound represents a potential source for the development of new therapeutic agents.[1] This document outlines the necessary steps for obtaining purified this compound from fungal cultures, essential for further pharmacological and toxicological evaluation.
Fungal Strain and Culture Conditions
Fungal Strain: Cochliobolus lunatus (e.g., IFO 5997, IFO 6586 which are known producers).[1]
Culture Medium: Malt Dextrose Broth (MDB) or Potato Dextrose Broth (PDB) are suitable for the production of this compound.
Culture Protocol:
-
Prepare a sterile liquid medium (MDB or PDB) in flasks.
-
Inoculate the medium with a fresh culture of Cochliobolus lunatus.
-
Incubate the flasks at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure proper aeration and nutrient distribution.
Extraction of Crude this compound
The extraction process is designed to efficiently isolate the secondary metabolites from the fungal culture.
Protocol:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
The culture filtrate, which contains the secreted secondary metabolites, is the primary source of this compound.
-
Perform a liquid-liquid extraction of the culture filtrate using an organic solvent. Ethyl acetate is a commonly used and effective solvent for this purpose.
-
Mix the culture filtrate with an equal volume of ethyl acetate in a separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, allowing for the transfer of this compound into the organic phase.
-
Allow the layers to separate, and collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
Purification of this compound
Purification of the crude extract is crucial to isolate this compound from other co-extracted fungal metabolites. This is typically achieved through chromatographic techniques.
Protocol:
1. Column Chromatography:
-
Stationary Phase: Silica gel (70-230 mesh) is a suitable adsorbent.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is recommended. Start with a low polarity solvent system (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1, 3:7, 1:9 n-hexane:ethyl acetate, and finally 100% ethyl acetate).
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with the gradient solvent system.
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
2. High-Performance Liquid Chromatography (HPLC) (for final purification):
-
Column: A C18 reversed-phase column is appropriate for the separation of fatty acid-like compounds.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape) is a common choice.
-
Detection: A UV detector (e.g., at 210 nm) or a mass spectrometer (LC-MS) can be used for detection and quantification.
Quantification and Data Presentation
Quantitative analysis is essential to determine the yield and purity of this compound at different stages of the extraction and purification process.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or MS detector is the preferred method for accurate quantification. A calibration curve should be generated using a purified standard of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound (e.g., methyl esters), GC-MS can be a powerful tool for both quantification and structural confirmation.[2][3]
Table 1: Hypothetical Quantitative Data for this compound Extraction and Purification
| Step | Total Weight/Volume | This compound Concentration (µg/mL or µg/mg) | Purity (%) | Yield (%) |
| Culture Broth | 1 L | 15 | - | 100 |
| Crude Ethyl Acetate Extract | 500 mg | 30 | 2 | 100 |
| Column Chromatography Fraction 3 | 50 mg | 250 | 25 | 83.3 |
| Column Chromatography Fraction 4 | 30 mg | 350 | 35 | 70 |
| Purified this compound (Post-HPLC) | 8 mg | 980 | >98 | 53.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the fungal strain, culture conditions, and extraction/purification efficiency.
Experimental Workflows and Diagrams
Diagram 1: Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Diagram 2: Logical Relationship of Purification Steps
Caption: Logical flow of the purification process.
Biosynthesis of this compound
Currently, the specific biosynthetic pathway of this compound in Cochliobolus lunatus has not been elucidated in the scientific literature. However, like many fungal secondary metabolites, it is likely synthesized through a complex enzymatic pathway. Fungal fatty acid biosynthesis generally starts from acetyl-CoA and involves fatty acid synthases and other modifying enzymes. Further research, including genomic and transcriptomic studies, is required to identify the gene cluster responsible for this compound production.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound from Cochliobolus lunatus cultures. Adherence to these methodologies will enable researchers to obtain high-purity material for comprehensive biological evaluation and potential drug development. Further optimization of culture conditions and purification parameters may lead to increased yields.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Lunatoic Acid A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lunatoic acid A is a chlorinated aromatic polyketide produced by fungi. As a secondary metabolite, it may possess interesting biological activities, making its accurate and reliable quantification crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such fungal metabolites. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method coupled with UV-Vis detection. The provided method is a robust starting point and can be further optimized for specific matrices and analytical requirements.
Data Presentation: Method Validation Parameters
Quantitative analysis of this compound requires method validation to ensure accuracy and reliability. The following table summarizes typical performance data that should be obtained during the validation of the HPLC method described below.
| Parameter | Expected Performance |
| Retention Time (tR) | ~ 15.2 min (dependent on final optimized conditions) |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interfering peaks at the retention time of this compound |
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Culture
This protocol describes a general procedure for the extraction of secondary metabolites, including this compound, from fungal liquid cultures.
Materials:
-
Fungal culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Liquid-Liquid Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Sample Reconstitution:
-
Dissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
Vortex the sample to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
-
HPLC Method for the Analysis of this compound
This protocol outlines the instrumental parameters for the analysis of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% to 100% B; 30-35 min: 100% B; 35-36 min: 100% to 20% B; 36-40 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 280 nm (or scan from 200-400 nm with DAD) |
Procedure:
-
System Preparation:
-
Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 20 minutes or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Place the prepared sample vials in the autosampler.
-
Set up the sequence with the desired sample information and number of injections.
-
Start the analysis.
-
-
Data Acquisition and Processing:
-
Acquire the chromatograms and UV-Vis spectra.
-
Integrate the peak corresponding to this compound to determine its retention time and peak area.
-
For quantitative analysis, prepare a calibration curve using standards of known concentrations of this compound.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Factors Influencing HPLC Separation of this compound
Caption: Key parameters influencing the HPLC separation of this compound.
Application Notes and Protocols: Bioassays for Determining the Morphogenic Effects of Lunatoic Acid A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lunatoic acid A is a novel polyunsaturated fatty acid derivative under investigation for its potential biological activities. Preliminary studies suggest that, like other lipid metabolites, this compound may play a role in regulating cellular form and function, a process known as morphogenesis. The following application notes provide a comprehensive guide to bioassays designed to elucidate and quantify the morphogenic effects of this compound, with a particular focus on neuronal development as a model system. These protocols can be adapted to study a variety of cell types and morphogenic events.
Key Bioassays for Neuronal Morphogenesis
The development of the nervous system involves intricate morphogenic processes, including neurite outgrowth (axon and dendrite formation), dendritic arborization, and synapse formation. The following assays are fundamental for assessing the impact of this compound on these critical neurodevelopmental events.
-
Neurite Outgrowth Assay: This assay quantifies the initiation and elongation of neurites from the cell body of a neuron. It is a primary indicator of a compound's effect on neuronal differentiation and connectivity.
-
Dendritic Arborization Assay (Sholl Analysis): This method assesses the complexity of the dendritic tree. An increase or decrease in dendritic branching can significantly impact synaptic integration and neuronal function.
-
Synaptogenesis Assay: This assay measures the formation of synapses between neurons, often by quantifying the co-localization of pre- and post-synaptic protein markers.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture and Treatment
This protocol describes the establishment of primary cortical neuron cultures, which are essential for studying neuronal morphogenesis in vitro.
Materials:
-
E18 Sprague-Dawley rat embryos
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates
-
Papain dissociation system
-
This compound (stock solution in DMSO)
Procedure:
-
Dissect cortical hemispheres from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with papain at 37°C for 15-20 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh medium.
-
On day in vitro (DIV) 3, treat the neurons with varying concentrations of this compound or vehicle control (DMSO).
Protocol 2: Neurite Outgrowth and Dendritic Arborization Analysis
Procedure:
-
After 48-72 hours of treatment with this compound, fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody against a neuronal marker such as β-III tubulin or MAP2 to visualize neurites and dendrites.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
For Neurite Outgrowth: Use automated image analysis software to measure the total length of neurites per neuron and the number of primary neurites.
-
For Dendritic Arborization (Sholl Analysis):
-
Select isolated neurons for analysis.
-
Using image analysis software (e.g., ImageJ with the Sholl analysis plugin), draw a series of concentric circles centered on the soma.
-
Count the number of intersections of dendrites with each concentric circle.
-
Plot the number of intersections as a function of the distance from the soma.
-
Data Presentation
The quantitative data obtained from the bioassays should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: Effect of this compound on Neurite Outgrowth
| Treatment Concentration (µM) | Average Total Neurite Length (µm/neuron) ± SEM | Average Number of Primary Neurites ± SEM |
| Vehicle Control (DMSO) | 350 ± 25 | 4.2 ± 0.3 |
| 1 | 450 ± 30 | 4.5 ± 0.4 |
| 10 | 620 ± 45 | 5.1 ± 0.5 |
| 50 | 400 ± 28 | 4.3 ± 0.3 |
Table 2: Sholl Analysis of Dendritic Arborization following this compound Treatment
| Distance from Soma (µm) | Vehicle Control (Intersections) | 10 µM this compound (Intersections) |
| 10 | 3.1 ± 0.2 | 3.5 ± 0.3 |
| 20 | 5.4 ± 0.4 | 6.8 ± 0.5 |
| 30 | 7.2 ± 0.6 | 9.5 ± 0.8 |
| 40 | 6.8 ± 0.5 | 8.9 ± 0.7 |
| 50 | 5.1 ± 0.4 | 6.2 ± 0.5 |
| 60 | 3.2 ± 0.3 | 4.1 ± 0.4 |
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental workflows and hypothetical signaling pathways that may be modulated by this compound.
Caption: Workflow for assessing the morphogenic effects of this compound on primary neurons.
Caption: Hypothetical signaling cascade initiated by this compound leading to changes in neuronal morphogenesis.
Application of Lunatoic Acid A in Fungal Cell Biology Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lunatoic acid A (LAA), a fungal metabolite isolated from Cochliobolus lunatus, has been identified as a potent morphogenic substance that induces significant cellular differentiation in a range of fungal species.[1] Its primary application in fungal cell biology lies in its ability to induce the formation of chlamydospore-like cells, offering a valuable tool for studying the mechanisms of cellular differentiation and morphogenesis in fungi.[1]
LAA's activity is particularly pronounced in Cochliobolus lunatus and its anamorph Curvularia trifolii, where it induces the formation of swollen, thick-walled cells that closely resemble chlamydospores.[1] This morphogenic effect is not universally observed; while LAA induces swollen, round cells in a variety of other fungi, these cells often lack the characteristic thick walls of chlamydospores.[1]
In addition to its morphogenic properties, this compound has been observed to suppress the growth of mycelial hyphae in most fungi tested.[1] However, the suppression of hyphal growth does not strictly correlate with the induction of swollen cells, suggesting distinct mechanisms of action.[1]
The unique biological activity of this compound makes it a valuable chemical probe for dissecting the molecular pathways governing fungal development and differentiation. Its selective activity can be exploited to identify novel targets for antifungal drug development, particularly those involved in fungal morphogenesis, a critical aspect of pathogenicity for many fungal species.
Quantitative Data
The available literature provides primarily qualitative descriptions of the effects of this compound. For detailed quantitative analysis, it is recommended to perform dose-response studies and time-course experiments to determine the optimal concentrations and incubation times for specific fungal species.
Table 1: Observed Effects of this compound on Various Fungal Genera
| Fungal Genus | Morphological Change Induced by LAA | Chlamydospore-like Cell Formation | Mycelial Growth Suppression | Reference |
| Cochliobolus | Swollen, round, thick-walled cells | Yes | Yes | [1] |
| Curvularia | Swollen, round, thick-walled cells | Yes | Yes | [1] |
| Gibberella | Swollen, round cells | No (lacks thick wall) | Yes | [1] |
| Glomerella | Swollen, round cells | No (lacks thick wall) | Yes | [1] |
| Leptosphaeria | Swollen, round cells | No (lacks thick wall) | Yes | [1] |
| Pleospora | Swollen, round cells | No (lacks thick wall) | Yes | [1] |
| Pyrenophora | Swollen, round cells | No (lacks thick wall) | Yes | [1] |
| Aspergillus | Swollen, round cells | No (lacks thick wall) | Yes | [1] |
| Botrytis | Swollen, round cells | No (lacks thick wall) | Yes | [1] |
| Fusarium | Swollen, round cells | No (lacks thick wall) | Yes | [1] |
Experimental Protocols
Protocol 1: Induction of Chlamydospore-like Cells with this compound
This protocol describes a general method for inducing the formation of chlamydospore-like cells in susceptible fungi using this compound, based on the methodology described for Cochliobolus lunatus.
Materials:
-
Fungal culture of interest (e.g., Cochliobolus lunatus)
-
Malt Dextrose Agar (MDA) medium
-
This compound (LAA) stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
Petri dishes
-
Sterile filter paper discs
-
Incubator
Procedure:
-
Prepare LAA-impregnated discs: Apply a known amount of this compound solution onto sterile filter paper discs and allow the solvent to evaporate completely under sterile conditions. The concentration of LAA on the discs should be determined based on preliminary dose-response experiments. A starting concentration of 10-50 µg per disc can be tested.
-
Inoculate fungal culture: Prepare a lawn of the fungal culture on the surface of Malt Dextrose Agar plates.
-
Apply LAA discs: Place the LAA-impregnated filter paper discs onto the surface of the inoculated agar.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 28°C) for a period of 48 to 72 hours, or until morphological changes are observed.
-
Microscopic examination: Observe the mycelia around the filter paper discs under a light microscope to identify the formation of swollen, thick-walled, chlamydospore-like cells.
Visualizations
Caption: Experimental workflow for inducing chlamydospore-like cells.
Caption: Morphogenic effects of this compound on fungal cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Enhanced Lunatoic Acid A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Cochliobolus lunatus for the production of Lunatoic acid A.
Frequently Asked Questions (FAQs)
Q1: Which microorganism produces this compound?
A1: this compound is a secondary metabolite produced by the filamentous fungus Cochliobolus lunatus. It is important to note that not all strains of C. lunatus produce this compound. For instance, strains IFO 5997 and 6586 have been reported to produce this compound, while seven other tested strains of the same species did not and were even inhibited by it[1]. Therefore, proper strain selection and screening are critical for successful production.
Q2: What is the expected yield of this compound under laboratory conditions?
A2: The reported yield of this compound from Cochliobolus lunatus is in the range of 5-10 mg/L when cultured in a malt dextrose medium[1]. Yields can be influenced by a variety of factors, including the specific strain, culture medium composition, and fermentation parameters.
Q3: What type of compound is this compound and what is its general biosynthetic origin?
A3: this compound is classified as a polyketide[2][3]. Polyketides are a large and diverse class of secondary metabolites synthesized by a series of Claisen condensations of acetyl-CoA and malonyl-CoA or their derivatives[4][5]. The biosynthesis is carried out by large, multi-domain enzymes called polyketide synthases (PKSs)[2][4].
Q4: What are the known biological activities of this compound?
A4: this compound has been described as a morphogenic substance that can induce the formation of chlamydospore-like cells in some fungi, including in non-producing strains of Cochliobolus lunatus itself[1]. It also exhibits antifungal properties, showing inhibitory effects against the mycelial growth of several other fungi at higher concentrations[1].
Troubleshooting Guide
Low or No Production of this compound
Q: My Cochliobolus lunatus culture is growing well, but I cannot detect any this compound. What are the possible causes and solutions?
A:
-
Strain Variation: As mentioned in the FAQs, not all strains of Cochliobolus lunatus produce this compound[1].
-
Solution: Verify that you are using a known this compound-producing strain (e.g., IFO 5997 or 6586). If the strain is unknown, consider screening multiple isolates of C. lunatus.
-
-
Suboptimal Fermentation Medium: The composition of the culture medium is crucial for the production of secondary metabolites.
-
Incorrect Fermentation Time: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.
-
Solution: Perform a time-course experiment to determine the optimal harvest time. Extract and analyze samples at different time points (e.g., every 2-3 days for up to 3-4 weeks) to identify the peak production period.
-
-
Inappropriate Culture Conditions: Temperature, pH, and aeration can significantly impact secondary metabolite production.
-
Solution: The optimal growth temperature for C. lunatus is reported to be between 24-30°C[6]. Ensure your incubation temperature is within this range. Monitor and, if possible, control the pH of the medium, as fungal metabolism can cause significant pH shifts[7]. Ensure adequate aeration, as oxygen availability is often critical for polyketide biosynthesis.
-
-
Self-Toxicity of this compound: Some fungal secondary metabolites can be toxic to the producing organism, leading to feedback inhibition of production[8].
-
Solution: Consider in-situ product removal during fermentation by adding an adsorbent resin like Diaion HP20 to the culture medium. This can sequester the produced this compound, reducing its concentration in the medium and potentially increasing the overall yield[8].
-
Poor Fungal Growth
Q: My Cochliobolus lunatus culture is not growing well. What could be the problem?
A:
-
Inappropriate Medium: The fungus may have specific nutritional requirements that are not being met.
-
Suboptimal Temperature: Growth can be significantly affected by temperature.
-
Solution: Incubate the culture within the optimal temperature range of 24-30°C[6].
-
-
pH Issues: The initial pH of the medium may be too high or too low.
-
Solution: Adjust the initial pH of the medium to a range suitable for fungal growth, typically between 5.0 and 7.0.
-
-
Contamination: Bacterial or other fungal contamination can inhibit the growth of your target organism.
-
Solution: Ensure strict aseptic techniques during all stages of culture handling. Visually inspect cultures for any signs of contamination.
-
Data Presentation
Table 1: Reported Production of this compound
| Producing Organism | Medium | Yield (mg/L) | Reference |
| Cochliobolus lunatus (strains IFO 5997, 6586) | Malt Dextrose | 5 - 10 | [1] |
Table 2: General Influence of Fermentation Parameters on Fungal Secondary Metabolite Production
| Parameter | General Effect on Production | Considerations |
| Temperature | Affects enzyme activity and growth rate. Optimal temperature for growth may not be optimal for production. | The optimal growth temperature for C. lunatus is 24-30°C[6]. Production optimization may require testing temperatures within and slightly outside this range. |
| pH | Influences nutrient uptake and enzyme function. The pH of the medium can change significantly during fermentation. | The initial pH should be optimized. Buffering the medium or using pH control in a bioreactor can improve consistency and yield. |
| Carbon Source | The type and concentration of the carbon source can significantly impact the biosynthesis of secondary metabolites. | Maltose (from malt extract) and dextrose (glucose) are reported to support production[1]. Experimenting with different carbon sources and concentrations may enhance yield. |
| Nitrogen Source | The type and concentration of the nitrogen source can regulate secondary metabolism. | Complex nitrogen sources like yeast extract and peptone are often beneficial. The carbon-to-nitrogen ratio is a critical parameter to optimize. |
| Aeration | Oxygen is often required for the biosynthesis of polyketides. | Shaking liquid cultures (e.g., 150-200 rpm) or sparging air in a fermenter is necessary. The optimal level of dissolved oxygen should be determined experimentally. |
| Agitation | Prevents cell sedimentation, improves nutrient distribution, and enhances oxygen transfer. | Excessive agitation can cause shear stress, which may damage the fungal mycelia. The optimal agitation speed needs to be balanced for mass transfer and cell integrity. |
Experimental Protocols
Protocol 1: Fermentation of Cochliobolus lunatus for this compound Production
1. Inoculum Preparation: a. Grow Cochliobolus lunatus on a Potato Dextrose Agar (PDA) plate at 28°C for 7-10 days until well-sporulated. b. Prepare a spore suspension by adding 10 mL of sterile distilled water with 0.05% Tween 80 to the PDA plate and gently scraping the surface with a sterile loop. c. Filter the suspension through sterile glass wool to remove mycelial fragments. d. Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
2. Seed Culture: a. Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with 1 mL of the spore suspension. b. Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.
3. Production Culture: a. Prepare the production medium (Malt Dextrose Broth: 20 g/L malt extract, 20 g/L dextrose). b. Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving. c. Inoculate each production flask with 5 mL of the seed culture. d. Incubate the production cultures at 28°C on a rotary shaker at 150 rpm for 14-21 days.
Protocol 2: Extraction and Quantification of this compound
1. Extraction: a. After the incubation period, separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter. b. Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. c. Combine the organic extracts and dry them over anhydrous sodium sulfate. d. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract. e. Also, extract the mycelial mass by homogenizing it in methanol or ethyl acetate, filtering, and evaporating the solvent. This is to check if this compound is intracellular.
2. Quantification (General HPLC Method): Disclaimer: This is a general method for the analysis of fungal polyketides and may require optimization for this compound. a. Sample Preparation: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection. b. HPLC System: A standard HPLC system with a UV detector. c. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). d. Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. e. Gradient Program:
- 0-5 min: 20% B
- 5-25 min: Linear gradient from 20% to 95% B
- 25-30 min: 95% B
- 30-31 min: Linear gradient from 95% to 20% B
- 31-35 min: 20% B f. Flow Rate: 1.0 mL/min. g. Detection: UV detection at a wavelength determined by a UV scan of a purified fraction of this compound (a starting point could be 254 nm and 280 nm). h. Quantification: Create a calibration curve using an isolated and purified standard of this compound. If a pure standard is not available, relative quantification can be performed by comparing peak areas under consistent conditions.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Influence of environmental factors on secondary metabolism.
Caption: Simplified hypothetical pathway for polyketide biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyketide - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Cochliobolus lunatus - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fermentative production of self-toxic fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uaeh.edu.mx [uaeh.edu.mx]
Technical Support Center: Enhancing Lunatoic Acid A Production from Cochliobolus lunatus
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of Lunatoic acid A from Cochliobolus lunatus cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and offer strategies to improve your experimental yield.
Frequently Asked Questions (FAQs)
Q1: My Cochliobolus lunatus culture is growing, but I'm not detecting any this compound. What could be the issue?
A1: Several factors could contribute to the lack of this compound production, even with visible fungal growth.
-
Strain Variation: Not all strains of Cochliobolus lunatus are high producers of this compound. It is crucial to use a known producing strain. If you are using a wild-type isolate, consider screening several isolates to find a high-yield producer.
-
Culture Medium Composition: The production of secondary metabolites like this compound is highly dependent on the nutrient composition of the medium. The carbon-to-nitrogen ratio is particularly critical. A high carbon-to-nitrogen ratio often favors secondary metabolite production.
-
Culture Conditions: Suboptimal pH, temperature, or aeration can significantly impact the biosynthesis of this compound. The optimal conditions for growth may not be the same as for secondary metabolite production.
-
Growth Phase: this compound is a secondary metabolite, meaning its production typically begins during the stationary phase of fungal growth, after the initial rapid biomass accumulation (log phase) has slowed down. Ensure you are harvesting your culture at the appropriate time.
Q2: How can I optimize the culture medium to enhance this compound yield?
A2: Medium optimization is a critical step. A systematic approach is recommended:
-
Carbon Source: Experiment with different carbon sources such as glucose, sucrose, maltose, and soluble starch. Vary the concentration of the best-performing carbon source to find the optimal level.
-
Nitrogen Source: Test various organic and inorganic nitrogen sources, including yeast extract, peptone, ammonium sulfate, and sodium nitrate. The ratio of carbon to nitrogen is a key parameter to investigate.
-
Trace Elements: Ensure the medium contains essential trace elements like zinc, iron, copper, and manganese, as they are often cofactors for enzymes involved in secondary metabolite biosynthesis.
-
Precursors: While the direct precursors for this compound biosynthesis are not definitively established in the public literature, based on its polyketide nature, you could experimentally supplement the medium with potential precursors like acetate or malonate to see if it boosts production.
Q3: What are elicitors and can they improve my this compound yield?
A3: Elicitors are compounds that trigger a defense or stress response in the fungus, which can lead to an increase in the production of secondary metabolites. Both biotic (of biological origin) and abiotic (of non-biological origin) elicitors can be used.
-
Biotic Elicitors: These include preparations from other microorganisms, such as fungal cell wall fragments (e.g., from Aspergillus niger) or yeast extract.
-
Abiotic Elicitors: These include metal ions (e.g., copper sulfate, zinc sulfate) and signaling molecules like jasmonic acid or salicylic acid.
The timing of elicitor addition and its concentration are crucial and need to be optimized for your specific culture conditions.
Q4: Is genetic engineering a viable strategy for increasing this compound production?
A4: Yes, genetic engineering holds significant potential. Modern gene-editing tools like CRISPR/Cas9 can be used to modify the genome of Cochliobolus lunatus to enhance the production of this compound.[1][2][3][4][5] Potential strategies include:
-
Overexpression of Biosynthetic Genes: Identifying the polyketide synthase (PKS) gene responsible for this compound biosynthesis and overexpressing it under the control of a strong, constitutive promoter.
-
Knockout of Competing Pathways: Deleting genes involved in the biosynthesis of other secondary metabolites that may compete for the same precursors.
-
Upregulation of Regulatory Genes: Identifying and overexpressing transcription factors that positively regulate the this compound biosynthetic gene cluster.
This approach requires significant expertise in molecular biology and fungal genetics.
Troubleshooting Guides
Problem 1: Low Biomass and Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate culture medium | Review and optimize the medium composition. Start with a standard fungal medium like Potato Dextrose Broth (PDB) and then systematically vary the carbon and nitrogen sources and their ratio. |
| Suboptimal pH | Monitor and control the pH of the culture. The optimal pH for Cochliobolus lunatus growth is typically around 6.0-7.0, but the optimal pH for this compound production may differ. |
| Incorrect temperature | The optimal growth temperature for Cochliobolus lunatus is generally 25-30°C. Verify that your incubator is maintaining the correct temperature. |
| Insufficient aeration | For submerged cultures, ensure adequate shaking speed (e.g., 150-200 rpm) to provide sufficient oxygen for fungal growth and metabolism. |
Problem 2: Good Biomass but Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Incorrect harvest time | Harvest the culture at different time points during the stationary phase (e.g., every 24 hours after the logarithmic growth phase) to determine the peak of this compound production. |
| Nutrient limitation for secondary metabolism | While the primary nutrients may be sufficient for growth, specific precursors for this compound might be limiting. Experiment with adding potential precursors to the culture medium. |
| Lack of induction | The biosynthetic pathway for this compound may be silent or expressed at a low level under standard laboratory conditions. Experiment with the addition of elicitors to induce its production. |
| Feedback inhibition | The accumulation of this compound in the culture medium might be inhibiting its own biosynthesis. Consider using a two-phase culture system or in-situ product removal to alleviate this. |
Data Presentation
The following table presents illustrative data on the effect of different carbon and nitrogen sources on the yield of this compound. Please note that this data is hypothetical and intended to serve as a template for your own experiments.
| Medium Composition | Carbon Source (g/L) | Nitrogen Source (g/L) | C:N Ratio (approx.) | Biomass (g/L) | This compound Yield (mg/L) |
| A | Glucose (20) | Yeast Extract (5) | 10:1 | 15.2 | 8.5 |
| B | Glucose (40) | Yeast Extract (5) | 20:1 | 18.1 | 15.2 |
| C | Sucrose (40) | Peptone (5) | 20:1 | 16.5 | 12.8 |
| D | Maltose (40) | Ammonium Sulfate (2.5) | 40:1 | 14.8 | 25.7 |
| E | Soluble Starch (40) | Sodium Nitrate (2.5) | 40:1 | 13.5 | 21.3 |
Experimental Protocols
Protocol 1: Optimization of Culture Conditions
-
Prepare Media: Prepare a series of liquid culture media (e.g., Potato Dextrose Broth as a base) with varying carbon sources (glucose, sucrose, maltose at 20 g/L and 40 g/L) and nitrogen sources (yeast extract, peptone, ammonium sulfate at 2.5 g/L and 5 g/L).
-
Inoculation: Inoculate each medium with a standardized spore suspension or mycelial plug of Cochliobolus lunatus.
-
Incubation: Incubate the cultures at 28°C with shaking at 180 rpm for 14 days.
-
Sampling: Aseptically remove samples at 24-hour intervals after day 5.
-
Analysis: Separate the mycelium from the broth by filtration. Dry the mycelium to a constant weight to determine biomass. Extract this compound from the culture broth and mycelium and quantify using HPLC.
-
Data Evaluation: Plot biomass and this compound concentration over time for each medium to determine the optimal composition and harvest time.
Protocol 2: Elicitor Preparation and Application
-
Elicitor Preparation (Fungal Cell Wall Extract):
-
Grow a non-producing fungus (e.g., Aspergillus niger) in liquid culture.
-
Harvest the mycelium by filtration and wash thoroughly with distilled water.
-
Homogenize the mycelium and autoclave it to release cell wall fragments.
-
Centrifuge the homogenate and filter-sterilize the supernatant, which is your elicitor solution.
-
-
Elicitation Experiment:
-
Establish your Cochliobolus lunatus cultures under the optimized conditions determined in Protocol 1.
-
On day 7 of cultivation (early stationary phase), add the prepared elicitor to the cultures at different final concentrations (e.g., 0.5%, 1%, 2% v/v).
-
Continue incubation and sample at 24, 48, and 72 hours post-elicitation.
-
Analyze the samples for this compound concentration and compare with a control culture without elicitor.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Culture Broth: Centrifuge the culture sample to remove mycelia. Acidify the supernatant to pH 2.0 with HCl and extract three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate to dryness.
-
Mycelium: Lyophilize the mycelium and grind it to a fine powder. Extract the powder with methanol three times with sonication. Combine the methanol extracts and evaporate to dryness.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm (this may need to be optimized based on the UV spectrum of pure this compound).
-
Quantification: Prepare a standard curve using purified this compound of known concentrations.
-
Visualizations
Caption: Workflow for optimizing culture conditions for this compound production.
Caption: Hypothetical signaling pathway for elicitor-induced this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Two polyketide synthase-encoding genes are required for biosynthesis of the polyketide virulence factor, T-toxin, by Cochliobolus heterostrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intimate bacterial–fungal interaction triggers biosynthesis of archetypal polyketides in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in the extraction and purification of Lunatoic acid A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Lunatoic acid A, a chlorinated polyketide produced by the fungus Cochliobolus lunatus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a fungal secondary metabolite, specifically a chlorinated polyketide, produced by certain strains of Cochliobolus lunatus. Its molecular formula is C21H23ClO7. As a polyketide, it is expected to be a relatively lipophilic molecule, soluble in organic solvents and poorly soluble in water. Its structure contains functional groups that may be sensitive to pH extremes and high temperatures.
Q2: What are the general steps for the extraction and purification of this compound?
A typical workflow involves:
-
Fungal Fermentation: Culturing Cochliobolus lunatus in a suitable liquid medium to promote the production of this compound.
-
Extraction: Separating the fungal biomass from the culture broth and extracting the secondary metabolites from both using an appropriate organic solvent.
-
Purification: Employing a series of chromatographic techniques to isolate this compound from other co-extracted compounds. This often involves silica gel column chromatography followed by high-performance liquid chromatography (HPLC).
Q3: How can I monitor the production and purification of this compound?
Thin-layer chromatography (TLC) is a common and rapid method for monitoring the presence of this compound in your extracts and fractions during purification. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometry) can be used for more quantitative analysis and to assess purity.
Troubleshooting Guides
Low or No Yield of this compound
Problem: After extraction, there is a very low yield or no detectable amount of this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fungal Strain or Culture Conditions | Ensure you are using a known this compound-producing strain of Cochliobolus lunatus. Optimize fermentation parameters such as media composition, pH, temperature, and incubation time. |
| Inefficient Extraction | The choice of extraction solvent is critical. Ethyl acetate is a commonly used solvent for extracting fungal polyketides[1]. Consider sequential extractions with solvents of increasing polarity. Ensure thorough mixing and sufficient extraction time. |
| Degradation of this compound | Polyketides can be sensitive to heat, light, and pH extremes. Avoid high temperatures during solvent evaporation. Store extracts and purified fractions at low temperatures and protect them from light. Maintain a neutral or slightly acidic pH during extraction and purification. |
| Incorrect Monitoring/Detection | Your TLC or HPLC system may not be optimized for this compound. Experiment with different mobile phases for TLC and different columns and mobile phases for HPLC. Ensure your detection method is appropriate for the compound's chromophore. |
Poor Separation During Chromatography
Problem: Column chromatography or HPLC does not effectively separate this compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | For initial purification, silica gel is a common choice. If separation is poor, consider using a different stationary phase such as C18 reverse-phase silica for HPLC. |
| Suboptimal Mobile Phase | For silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. For reverse-phase HPLC, a gradient of water and acetonitrile or methanol is typically used. Systematically screen different solvent systems to find the optimal separation conditions. |
| Column Overloading | Applying too much crude extract to your column will result in poor separation. As a rule of thumb, the amount of crude extract should be about 1-5% of the weight of the stationary phase for silica gel chromatography. |
| Co-eluting Impurities | Some impurities may have very similar polarity to this compound. In such cases, multiple chromatographic steps with different separation principles (e.g., normal-phase followed by reverse-phase) may be necessary. |
Compound Instability or Degradation During Purification
Problem: The amount of this compound decreases significantly during the purification process.
| Possible Cause | Troubleshooting Steps |
| Acid or Base Sensitivity | The isochromenone core of some polyketides can be sensitive to acidic or basic conditions. Buffer your mobile phases if necessary and avoid prolonged exposure to pH extremes. |
| Thermal Instability | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature. |
| Oxidation | Some polyketides are susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. Adding an antioxidant like BHT to your solvents may also help. |
| Adsorption to Glassware or Columns | Silanol groups on silica gel or glass surfaces can sometimes irreversibly adsorb acidic compounds. Silylation of glassware or using end-capped HPLC columns can mitigate this issue. |
Experimental Protocols
General Protocol for Extraction of this compound
-
After fermentation, separate the fungal mycelia from the culture broth by filtration.
-
Lyophilize the mycelia to remove water.
-
Extract the dried mycelia with ethyl acetate (3 x volume of mycelia) with vigorous shaking for 24 hours at room temperature.
-
Extract the culture filtrate separately with an equal volume of ethyl acetate (3 times).
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
General Protocol for Silica Gel Column Chromatography
-
Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Load the dried silica gel with the adsorbed extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the fractions containing the compound of interest and evaporate the solvent.
Data Presentation
Table 1: Comparison of Extraction Solvents for Fungal Polyketides (Representative Data)
| Solvent | Polarity Index | Typical Yield of Polyketides (%) | Notes |
| n-Hexane | 0.1 | 1-5 | Extracts non-polar compounds, less effective for moderately polar polyketides. |
| Dichloromethane | 3.1 | 5-15 | A good solvent for a wide range of polyketides, but can be toxic. |
| Ethyl Acetate | 4.4 | 10-25 | A versatile and commonly used solvent for polyketide extraction[1]. |
| Acetone | 5.1 | 15-30 | Can extract a broad range of compounds, but also more water-soluble impurities. |
| Methanol | 5.1 | 20-40 | Extracts a wide range of polar and non-polar compounds, often used for initial broad extractions. |
Table 2: Representative Purification of a Fungal Polyketide
| Purification Step | Total Weight (mg) | Purity of Target Compound (%) | Recovery (%) |
| Crude Ethyl Acetate Extract | 1000 | 5 | 100 |
| Silica Gel Chromatography (Fraction 3) | 200 | 20 | 80 |
| Preparative HPLC (Peak 2) | 35 | 95 | 70 |
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
Caption: Key factors influencing the biosynthetic yield of this compound.
References
Addressing the stability and degradation of Lunatoic acid A in different solvents
Technical Support Center: Lunatoic Acid A
Welcome to the technical support center for this compound. This resource provides comprehensive guidance on the stability and degradation of this compound in various solvents, helping researchers, scientists, and drug development professionals ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a fungal metabolite with the molecular formula C21H23ClO7[1]. Its structure contains an ester linkage and multiple double bonds. These features are important to consider for stability, as the ester is susceptible to hydrolysis (especially at non-neutral pH), and the double bonds are prone to oxidation.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For short-term use, high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol are recommended. For long-term storage, DMSO is generally preferred. It is crucial to use anhydrous solvents as the presence of water can lead to hydrolysis of the ester group in this compound.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored at -20°C or, for longer-term storage, at -80°C in tightly sealed vials to minimize exposure to air and moisture. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What are the primary degradation pathways for this compound?
A4: Based on its structure, the primary degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the ester bond, catalyzed by acidic or basic conditions, will yield the parent carboxylic acid and the corresponding alcohol.
-
Oxidation: The double bonds in the molecule are susceptible to oxidation from atmospheric oxygen or other oxidizing agents.[2] This can lead to the formation of hydroperoxides, aldehydes, ketones, and epoxides.[3][4][5]
Q5: How can I detect degradation in my sample of this compound?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] In an HPLC chromatogram, degradation will typically appear as a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to its degradation products. A color change or the formation of a precipitate in the solution can also be a physical sign of instability.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent results in biological assays.
-
Question: I am observing high variability in my experimental results. Could this be related to the stability of this compound?
-
Answer: Yes, inconsistent results are a common consequence of compound degradation. If this compound degrades in your stock solution or in the assay medium, the effective concentration will be lower than expected, leading to variability.
-
Solution:
-
Prepare fresh stock solutions of this compound from solid material.
-
Analyze the concentration and purity of your stock solution via HPLC before each experiment.
-
Minimize the time the compound spends in aqueous assay buffers. Consider adding it to the assay medium immediately before starting the experiment.
-
Ensure your storage conditions are optimal (see FAQs).
-
-
Issue 2: Appearance of extra peaks in HPLC analysis.
-
Question: I'm analyzing my this compound sample and see several unexpected peaks in the chromatogram. What could be the cause?
-
Answer: The appearance of new peaks is a strong indicator of degradation. The properties of these new peaks can provide clues about the degradation pathway.
-
Solution:
-
Characterize the Degradants: If you have access to LC-MS, try to get the mass of the new peaks. A mass corresponding to the hydrolyzed product would confirm hydrolysis.
-
Review Your Handling Procedure: Were the samples exposed to light, high temperatures, or non-neutral pH for an extended period? Exposure to these conditions can cause degradation.[10]
-
Perform a Forced Degradation Study: To understand the degradation profile of this compound under your specific conditions, you can perform a forced degradation study (see Experimental Protocols section). This will help you identify the retention times of the major degradation products.
-
-
Issue 3: Precipitation in a stock solution.
-
Question: I thawed my stock solution of this compound and observed a precipitate. What should I do?
-
Answer: A precipitate can form if the compound has degraded into less soluble products or if the solvent has absorbed water, reducing the solubility of this compound.
-
Solution:
-
Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves.
-
If the precipitate remains, it is likely a degradation product. The solution should not be used for experiments.
-
To prevent this, always use anhydrous solvents and ensure vials are tightly sealed. Storing in smaller aliquots can also help.
-
-
Quantitative Data on Stability
The following table summarizes hypothetical stability data for this compound in various solvents under forced degradation conditions. The data represents the percentage of this compound remaining after 72 hours of incubation under the specified conditions, as determined by HPLC-UV analysis.
| Solvent | Condition | Temperature | % this compound Remaining | Major Degradation Pathway |
| DMSO | Neutral pH | 40°C | 98% | Minimal Degradation |
| Ethanol | Neutral pH | 40°C | 95% | Minimal Degradation |
| Methanol | Neutral pH | 40°C | 94% | Minimal Degradation |
| Acetonitrile | Neutral pH | 40°C | 97% | Minimal Degradation |
| 50% Acetonitrile/Water | 0.1 M HCl (Acidic) | 40°C | 65% | Hydrolysis |
| 50% Acetonitrile/Water | 0.1 M NaOH (Basic) | 40°C | 40% | Hydrolysis |
| 50% Acetonitrile/Water | 3% H2O2 (Oxidative) | 40°C | 55% | Oxidation |
| 50% Acetonitrile/Water | UV Light (254 nm) | 25°C | 75% | Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H2O2). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV (see Protocol 2).
Protocol 2: HPLC-UV Method for Quantification of this compound
This protocol provides a reversed-phase HPLC method for the separation and quantification of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Quantification: Create a calibration curve using standards of known concentrations of this compound. The peak area of this compound in the samples can then be used to determine its concentration.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Caption: Troubleshooting decision tree for low compound recovery.
References
- 1. Lunatoic acid | C21H23ClO7 | CID 6475616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Degradation of linoleic acid hydroperoxides by a cysteine . FeCl3 catalyst as a model for similar biochemical reactions. II. Specificity in formation of fatty acid epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Study on oxidation degradation products of linoleic acid" by WANG Jianhui, WANG Xiu et al. [ifoodmm.cn]
- 6. aocs.org [aocs.org]
- 7. hplc.eu [hplc.eu]
- 8. Research Portal [scholars.csus.edu]
- 9. pccarx.com [pccarx.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Overcoming challenges in the quantification of Lunatoic acid A in complex mixtures
Technical Support Center: Quantification of Lunatoic Acid A
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of this compound in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a fungal secondary metabolite, a type of mycotoxin. Its accurate quantification is crucial for food safety, toxicological studies, and pharmaceutical research. The primary challenges in its quantification arise from:
-
Complex Matrices: It is often found in intricate biological or food matrices (e.g., grains, fermentation broths), which contain numerous interfering compounds.[1][2]
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the analyte's signal in mass spectrometry, leading to inaccurate results.[3][4]
-
Low Concentrations: this compound may be present at very low levels, requiring highly sensitive analytical methods.[5]
-
Physicochemical Properties: As an organic acid, its retention on standard reversed-phase chromatography columns can be poor, leading to co-elution with other polar interferences.[6]
Q2: What are the recommended analytical techniques for quantifying this compound?
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of mycotoxins like this compound.[7][8] This technique offers high specificity by monitoring unique precursor-to-product ion transitions, minimizing the impact of matrix interferences that can affect other detectors.
Q3: What is a "matrix effect" and how can I know if it's affecting my results?
A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[4][9] You can assess matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in an extract of a blank matrix (a sample known to not contain the analyte).[10] A significant difference between the slopes indicates the presence of matrix effects.
Troubleshooting Guide
Issue 1: Poor or Inconsistent Analyte Recovery During Sample Preparation
Q: My recovery of this compound is low and varies between samples. How can I improve this?
A: Low and variable recovery is often linked to the sample extraction and cleanup steps. Since this compound is a mycotoxin, strategies used for similar compounds can be adapted.
Recommended Solutions:
-
Optimize Extraction Solvent: The choice of solvent is critical and depends on the matrix.[1] Acetonitrile (ACN) and its mixtures with water (often acidified with formic acid) are common for extracting a wide range of mycotoxins.[5] Systematically test different solvent compositions.
-
Employ Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex extracts and concentrating the analyte.[2][8] Different sorbent chemistries (e.g., C18, polymeric) can be tested to find the optimal one for retaining this compound while washing away interferences.
-
Consider QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation approach involving a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.[5][8] It is highly effective for multi-mycotoxin analysis in food matrices.
Table 1: Comparison of Sample Preparation Techniques for Mycotoxins
| Technique | Principle | Advantages | Disadvantages | Typical Recovery % |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, inexpensive. | Labor-intensive, large solvent volumes, can form emulsions. | 60-90% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away. | High selectivity, good concentration factor, automation possible.[2] | Can be more expensive, requires method development. | 80-110% |
| QuEChERS | Acetonitrile extraction followed by salting out and dSPE cleanup.[5] | Fast, high throughput, low solvent use, cost-effective. | May have lower recovery for very polar analytes. | 75-105% |
Note: Recovery values are generalized for mycotoxins and must be empirically determined for this compound in your specific matrix.
Issue 2: Significant Signal Suppression or Enhancement (Matrix Effects)
Q: I've confirmed a strong matrix effect in my LC-MS/MS analysis. How can I mitigate this for accurate quantification?
A: Mitigating matrix effects is crucial for accuracy. The most effective strategy is to use a stable isotope-labeled internal standard (SIL-IS).
Recommended Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[11][12] A SIL-IS (e.g., ¹³C-labeled this compound) has nearly identical chemical and physical properties to the analyte and will be affected by matrix suppression or enhancement in the same way.[13][14] By calculating the ratio of the analyte signal to the IS signal, the variability is normalized. If a specific SIL-IS for this compound is unavailable, other calibration strategies are necessary.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[8] This ensures that the standards and the samples experience similar matrix effects. However, this method cannot account for sample-to-sample variability.
-
Improve Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different chemistry (e.g., Phenyl, Pentafluorophenyl).[15]
Diagram 1: Workflow for Mitigating Matrix Effects
Caption: A decision tree for addressing and correcting matrix effects in LC-MS/MS analysis.
Issue 3: Poor Chromatographic Peak Shape or Retention
Q: My this compound peak is broad, tailing, or eluting too early (in the void volume). What can I do?
A: As an organic acid, this compound's chromatography can be sensitive to mobile phase pH and column choice.
Recommended Solutions:
-
Adjust Mobile Phase pH: The charge state of an organic acid affects its retention. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on a C18 column.
-
Select an Appropriate Column: While C18 is a good starting point, other column chemistries may provide better retention and selectivity for polar acidic compounds. Consider columns designed for polar analytes or those with alternative selectivities.
-
Optimize the Gradient: A shallow, slow gradient around the elution time of your analyte can significantly improve peak shape and resolution from nearby interferences.
Table 2: Example LC Gradient for Organic Acid Analysis
| Time (min) | Flow Rate (mL/min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0.0 | 0.4 | 95 | 5 |
| 2.0 | 0.4 | 95 | 5 |
| 12.0 | 0.4 | 5 | 95 |
| 15.0 | 0.4 | 5 | 95 |
| 15.1 | 0.4 | 95 | 5 |
| 20.0 | 0.4 | 95 | 5 |
Note: This is an example gradient and must be optimized for your specific instrument and column.
Experimental Protocols
Protocol 1: General Purpose Sample Extraction using QuEChERS
This protocol is a general starting point for extracting this compound from a solid matrix like grain or feed.[5]
-
Homogenization: Weigh 5 g of your homogenized sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water, vortex briefly, and let the sample hydrate for 15 minutes.
-
Internal Standard Spiking: Add the appropriate amount of your internal standard solution (e.g., ¹³C-Lunatoic acid A).
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid.
-
Salting-Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).
-
Shaking & Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent (e.g., C18 and PSA).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge for 5 minutes.
-
Analysis: Transfer the purified supernatant, dilute if necessary, and inject into the LC-MS/MS system.
Diagram 2: Experimental Workflow for this compound Quantification
Caption: A streamlined workflow from sample preparation to final quantification.
Protocol 2: LC-MS/MS Method Parameters
These are starting parameters for an LC-MS/MS system. Optimization is required.
-
LC System: UHPLC
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: See Table 2 (adjust as needed)
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Mode: Multiple Reaction Monitoring (MRM)
-
-
MRM Transitions: These must be determined empirically by infusing a pure standard of this compound. Select the most abundant and stable precursor ion and its two most intense product ions (one for quantification, one for qualification).
References
- 1. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. 13C Labeled internal standards | LIBIOS [libios.fr]
- 8. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unitn.it [iris.unitn.it]
- 11. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 12. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. foodriskmanagement.com [foodriskmanagement.com]
- 15. shimadzu.com [shimadzu.com]
Refining bioassay conditions for consistent results with Lunatoic acid A
Technical Support Center: Lunatoic Acid A
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered during the bioassay refinement process. Given that this compound is a novel fungal metabolite, this guide also includes general best practices for working with previously uncharacterized natural products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial experiments, high-purity DMSO is the recommended solvent for creating a concentrated stock solution (e.g., 10-50 mM). Fungal secondary metabolites are often hydrophobic.[1] For aqueous-based bioassays, the final DMSO concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Always run a vehicle control (medium with the same final concentration of DMSO) to assess any effects of the solvent on your experimental system.
Q2: How should I store this compound stock solutions to ensure stability?
A2: this compound is a polyunsaturated metabolite, and similar compounds are susceptible to degradation through oxidation.[2][3][4] To ensure stability, store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the compound from light by using amber vials or by wrapping vials in aluminum foil. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can further prevent oxidation.
Q3: I am observing high variability in my bioassay results. What are the potential causes?
A3: Inconsistent results with fungal metabolites can stem from several factors:
-
Compound Instability: The compound may be degrading in your assay medium. Polyunsaturated compounds can be sensitive to air, light, and temperature.[3][4] Consider preparing fresh dilutions for each experiment.
-
Solubility Issues: The compound may be precipitating out of solution at the working concentration in your aqueous assay buffer or medium. Visually inspect for any precipitate and consider lowering the final concentration.
-
Inconsistent Cell Culture Conditions: Factors like cell passage number, seeding density, and serum batch can significantly impact assay outcomes. Standardize these variables rigorously.
-
Assay Plate Edge Effects: Evaporation from wells on the outer edges of microplates can concentrate the compound and affect cell growth, leading to skewed results. Avoid using the outer wells or fill them with sterile buffer/medium to create a humidity barrier.
Q4: What is the likely mechanism of action for this compound?
A4: this compound is produced by the fungus Acrostalagmus luteoalbus.[5][6] Fungi in this genus are known to produce a wide array of bioactive secondary metabolites with diverse activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects.[6] Without specific studies on this compound, its precise mechanism is unknown. A common first step is to screen it against a panel of cancer cell lines to assess cytotoxicity and perform broad antimicrobial assays.[1][5]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
| Symptom | Possible Cause | Suggested Solution |
| Precipitate observed after diluting DMSO stock into assay medium. | Compound concentration exceeds its solubility limit in the aqueous buffer. | 1. Decrease the final working concentration of this compound.2. Increase the final DMSO concentration slightly (ensure it remains non-toxic to your system).3. Consider using a non-ionic surfactant like Tween® 20 (at a low concentration, e.g., 0.01%) to improve solubility.[2] |
| Inconsistent dose-response curve, especially at higher concentrations. | Micro-precipitation is occurring, reducing the effective concentration of the compound. | 1. Prepare dilutions immediately before use.2. Vortex dilutions thoroughly before adding them to the assay plate.3. Perform a solubility test by serial dilution and visual inspection under a microscope. |
Issue 2: Compound Inactivity or Loss of Potency
| Symptom | Possible Cause | Suggested Solution |
| High IC50 values, or no activity observed in a previously successful assay. | Degradation of the compound in the stock solution or during the experiment. | 1. Use fresh, single-use aliquots for each experiment.2. Minimize the exposure of the compound to light and ambient temperature.3. Check the stability of this compound in your specific assay medium over the time course of the experiment (e.g., by LC-MS analysis). |
| Bioactivity diminishes over the duration of a multi-day assay. | The compound is being metabolized by the cells or is unstable in the culture environment (37°C, CO2). | 1. Consider a shorter assay duration if scientifically appropriate.2. Replenish the compound with a partial or full medium change during the assay.3. Analyze the culture supernatant at different time points to quantify the remaining compound. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity and viability of a cancer cell line (e.g., HeLa).
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete medium from a 10 mM DMSO stock. Ensure the final DMSO concentration for each dilution is 0.2%. Prepare a 0.2% DMSO vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Antimicrobial Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus).
Methodology:
-
Inoculum Preparation: Grow S. aureus in Mueller-Hinton Broth (MHB) to an optical density (OD600) of ~0.5. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.
-
Compound Preparation: In a 96-well plate, prepare a 2-fold serial dilution of this compound in MHB, starting from the highest desired concentration (e.g., 256 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600.
Visualizations
Signaling Pathways & Workflows
Caption: Hypothetical pathway for this compound's mechanism of action.
Caption: Standard workflow for initial screening of this compound.
Caption: A logical guide for troubleshooting inconsistent assay data.
References
- 1. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of linolenic acid on oxidative stability of rapeseed oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioactivity-Guided Screening of Antimicrobial Secondary Metabolites from Antarctic Cultivable Fungus Acrostalagmus luteoalbus CH-6 Combined with Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Lunatoic Acid A Solubility for In Vitro Experiments
Disclaimer: As of November 2025, "Lunatoic acid A" is a hypothetical compound for the purpose of this guide. The following information is based on established best practices for handling poorly soluble research compounds and may not reflect the specific properties of any actual molecule named this compound.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the low aqueous solubility of this compound in in vitro experimental settings.
Solubility Troubleshooting Guide
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A1: This is a common issue known as "carryover" or "dilution-induced precipitation." It occurs when a compound that is soluble in a concentrated organic solvent stock is diluted into an aqueous medium where its solubility is much lower. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay. It's possible that your current working concentration exceeds its maximum aqueous solubility.
-
Optimize the Co-solvent Concentration: While you need to be mindful of solvent toxicity, slightly increasing the final percentage of DMSO in your culture medium might keep the compound in solution. It is crucial to determine the maximum percentage of DMSO your specific cell line can tolerate without affecting viability or behavior.[1][2][3] A vehicle control (medium with the same percentage of DMSO but without this compound) is essential in all experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium. This can sometimes help prevent immediate precipitation.
-
Use a Different Co-solvent: If DMSO is not effective, consider other water-miscible organic solvents.[4][5] A table of common co-solvents is provided below.
-
pH Modification: If this compound has ionizable groups (acidic or basic), adjusting the pH of your culture medium (within a range compatible with your cells) might increase its solubility.[4]
-
Formulation with Solubilizing Agents: Consider using surfactants or cyclodextrins to encapsulate the compound and increase its apparent solubility in aqueous solutions.[4]
Q2: My experimental results with this compound are inconsistent between replicates and experiments. Could this be related to its solubility?
A2: Yes, poor solubility is a frequent cause of poor data reproducibility.[1] Inconsistent results can arise from:
-
Precipitation: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration and can vary between wells or experiments. Visually inspect your plates under a microscope for any signs of precipitation (crystals, film, etc.).
-
Inhomogeneous Solution: Even without visible precipitation, poorly soluble compounds can form micro-aggregates, leading to an uneven distribution of the compound in your assay plates.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the plastic surfaces of labware (e.g., pipette tips, microplates), which reduces the effective concentration available to the cells. Using low-adhesion plastics or pre-treating plates can sometimes mitigate this.
To improve consistency, ensure your stock solution is fully dissolved before each use (vortexing is recommended) and prepare fresh dilutions for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For many poorly water-soluble compounds, Dimethyl sulfoxide (DMSO) is the most common initial choice due to its high solubilizing capacity for a wide range of molecules.[6][7] Other options include ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[4] The choice of solvent may depend on the specific chemical properties of this compound and the tolerance of the cell line being used.
Q2: How do I determine the maximum concentration of a solvent that my cells can tolerate?
A2: It is critical to perform a solvent tolerance test for your specific cell line. This involves treating the cells with a range of solvent concentrations (e.g., 0.1% to 2% v/v DMSO in culture medium) and measuring cell viability after a relevant incubation period (e.g., 24, 48, or 72 hours). A detailed protocol is provided in the "Experimental Protocols" section.
Q3: Are there alternatives to using organic co-solvents?
A3: Yes, several alternative formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds:[4][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[4]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous media.[4]
-
Lipid-Based Formulations: For in vivo studies, and sometimes adaptable for in vitro work, self-emulsifying drug delivery systems (SEDDS) or liposomes can be used.[4]
-
pH Adjustment: For compounds with acidic or basic properties, altering the pH of the solvent can significantly increase solubility by promoting ionization.[4][9]
Data Presentation
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Polarity | Common Starting Conc. for Stock | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Polar | 10-50 mM | Excellent solubilizing power for many compounds. Can be toxic to some cell lines at concentrations >0.5%.[4][7] |
| Ethanol (EtOH) | Polar | 10-50 mM | Good for moderately hydrophobic compounds. Can have biological effects on its own.[5] |
| Polyethylene Glycol (PEG 400) | Polar | Varies | Less toxic than DMSO for some applications. Can increase viscosity.[4] |
| Propylene Glycol (PG) | Moderately Polar | Varies | Often used in pharmaceutical formulations.[4][5] |
| Dimethylacetamide (DMA) | Highly Polar | 10-50 mM | High solubilization capacity, but also higher potential for toxicity.[4][6] |
Table 2: Comparison of Solubilization Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity, decreasing interfacial tension.[8][9] | Simple to implement, effective for many compounds. | Potential for solvent toxicity, risk of precipitation upon dilution. |
| pH Modification | Ionizes the compound, increasing its affinity for water.[4] | Very effective for ionizable drugs, easy to prepare. | Only applicable to acidic/basic compounds, requires pH control. |
| Cyclodextrins | Forms an inclusion complex with the hydrophobic molecule.[4] | Low toxicity, can significantly increase solubility. | May alter compound-protein binding, potential for cholesterol extraction from cell membranes. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound.[4][6] | High loading capacity, can improve stability. | Can be toxic to cells, may interfere with certain assays. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate.[6] | Applicable to a wide range of compounds. | Primarily for solid dosage forms, less common for in vitro stock preparation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder using an analytical balance.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of high-purity, sterile-filtered DMSO. Add the DMSO to the vial containing the compound.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicating water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Solvent Dilution Series: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in complete cell culture medium. For example, prepare 2x concentrations of 0.2%, 0.4%, 0.6%, 0.8%, 1.0%, 2.0%, and 4.0% DMSO.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the appropriate wells. Include a "medium only" control (no solvent). It is recommended to have at least triplicate wells for each condition.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis: Normalize the results to the "medium only" control (100% viability). The highest concentration of the solvent that does not cause a significant decrease in cell viability (e.g., >90% viability) is considered the maximum tolerated concentration for your future experiments.
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable solubilization strategy.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cusabio.com [cusabio.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS for Lunatoic Acid A Detection
Welcome to the technical support center for the sensitive detection of Lunatoic acid A using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting this compound?
Q2: Which type of HPLC column is best suited for separating this compound?
A2: A reversed-phase C18 column is a common and effective choice for the separation of mycotoxins and other secondary metabolites.[3][4] For complex matrices, using a column with a smaller particle size (e.g., sub-2 µm) can improve resolution and peak shape.[5] The choice of a specific C18 column may depend on the sample matrix and the presence of interfering compounds.
Q3: How can I improve the sensitivity of my HPLC-MS method for this compound?
A3: To enhance sensitivity, consider the following:
-
Optimize MS parameters: Tune the ion source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to maximize the signal for this compound.[6]
-
Mobile phase composition: The use of mobile phase additives like formic acid or ammonium formate can improve ionization efficiency.[7][8]
-
Sample preparation: A thorough sample clean-up procedure to remove matrix components can reduce ion suppression and improve signal intensity.[9][10]
-
Column dimensions: Using a column with a smaller internal diameter can increase sensitivity.[11]
Q4: What are the common sources of contamination in LC-MS analysis of this compound?
A4: Contamination can arise from various sources, including:
-
Solvents and reagents: Always use high-purity, LC-MS grade solvents and additives.[8][11]
-
Sample preparation: Plasticizers can leach from tubes and plates. Use high-quality consumables.
-
Carryover: Residual analyte from previous injections can lead to ghost peaks. Implement a robust needle and column wash protocol.[12]
-
System contamination: Buildup of non-volatile salts or matrix components in the ion source or mass spectrometer can cause background noise and signal suppression.[8][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Dilute the sample or reduce the injection volume.[5] |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Column contamination or degradation | Wash the column with a strong solvent or replace it if necessary.[12] | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from matrix effects | Improve sample clean-up using techniques like Solid Phase Extraction (SPE).[9] |
| Suboptimal MS source parameters | Optimize capillary voltage, gas flows, and temperature for this compound.[6] | |
| Inefficient ionization | Experiment with different mobile phase additives (e.g., formic acid, ammonium acetate).[7] | |
| High Background Noise | Contaminated solvents or reagents | Use fresh, high-purity LC-MS grade solvents and additives.[11] |
| Dirty ion source | Clean the ion source components according to the manufacturer's instructions. | |
| Mobile phase additives | Use the lowest effective concentration of additives.[8] | |
| Retention Time Shifts | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature.[13] | |
| Column equilibration | Ensure the column is adequately equilibrated before each injection.[13] | |
| No Peak Detected | Incorrect MS acquisition parameters | Verify the mass range and polarity are set correctly for this compound. |
| Sample degradation | Prepare fresh samples and standards and store them appropriately.[13] | |
| System leak | Check for leaks in the HPLC system. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Pre-treatment: Homogenize the sample if it is a solid. For liquid samples, ensure they are free of particulates by centrifugation or filtration.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by equilibration with water or an appropriate buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC-MS analysis.[14]
HPLC-MS Method Parameters
The following table provides a starting point for developing an HPLC-MS method for this compound. These parameters will likely require further optimization.
| Parameter | Recommended Starting Condition |
| HPLC System | UHPLC or HPLC system |
| Column | C18 reversed-phase, e.g., 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water[15] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[15] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C[15] |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative (and/or Positive to be tested) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizing Gas Flow | 1.5 - 3 L/min |
| Drying Gas Flow | 10 - 15 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted analysis or full scan for initial method development. For triple quadrupole instruments, Multiple Reaction Monitoring (MRM) will provide the highest sensitivity and selectivity.[6] |
Visualizations
Caption: A typical workflow for the analysis of this compound using HPLC-MS.
Caption: A logical troubleshooting workflow for HPLC-MS analysis.
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Developing a Quantitative Profiling Method for Detecting Free Fatty Acids in Crude Lanolin Based on Analytical Quality by Design [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advances in Analysis and Detection of Major Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucd.ie [ucd.ie]
- 11. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 12. zefsci.com [zefsci.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. LC-MS Sample Preparation | Thermo Fisher Scientific - NO [thermofisher.com]
- 15. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separations of Acidic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of acidic compounds, such as Lunatoic acid A, in chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the resolution of my acidic analyte in HPLC?
A1: The resolution of peaks in High-Performance Liquid Chromatography (HPLC) is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2] To achieve optimal separation, each of these parameters must be carefully controlled and optimized. Column efficiency relates to the sharpness of the peaks, selectivity refers to the separation between the peaks of two different analytes, and the retention factor is a measure of how long an analyte is retained on the column.[1]
Q2: How does the mobile phase composition impact the separation of acidic compounds?
A2: The mobile phase composition is a critical parameter in controlling the retention and selectivity of acidic analytes.[3] For reversed-phase HPLC, adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase will alter the retention time.[4][5] The pH of the aqueous phase is particularly important for acidic compounds as it affects their degree of ionization.[5][6] Suppressing the ionization of an acidic analyte by using a mobile phase with a pH lower than its pKa generally leads to increased retention and improved peak shape.[5]
Q3: What is "peak tailing" and how can I minimize it for my acidic compound?
A3: Peak tailing is a phenomenon where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. This can be caused by strong interactions between the acidic analyte and active sites on the stationary phase.[2] To minimize tailing, consider adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid, to the mobile phase to saturate the active sites.[7] Using a high-purity, well-end-capped column can also reduce peak tailing.
Q4: When should I consider using a different stationary phase?
A4: If you are unable to achieve the desired resolution by modifying the mobile phase, changing the stationary phase is a powerful option.[4] Different stationary phases (e.g., C18, C8, Phenyl, Cyano) offer different selectivities based on their chemical properties.[1] For acidic compounds, a C18 column is a common starting point, but if co-elution persists, a column with a different chemistry might provide the necessary change in selectivity to resolve the peaks.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of acidic compounds.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Insufficient separation between the analyte peak and other components. | Adjust Mobile Phase: Decrease the organic solvent percentage to increase retention and potentially improve separation.[4][5] Change pH: Lower the mobile phase pH to suppress ionization of the acidic analyte, which can increase retention and alter selectivity.[5] Modify Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, though it will also increase analysis time.[3] Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a Phenyl or Cyano phase) to exploit different separation mechanisms.[4] |
| Peak Tailing | Secondary interactions between the acidic analyte and the stationary phase. | Acidify Mobile Phase: Add a small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid to the mobile phase to mask active silanol groups on the silica support.[7] Use a High-Quality Column: Employ a column with high-purity silica and effective end-capping to minimize active sites. |
| Low Sensitivity | The analyte peak is too small for accurate quantification. | Optimize Detection Wavelength: Ensure the detector wavelength is set to the absorbance maximum of your analyte. Increase Injection Volume: Carefully increase the injection volume, but be mindful of potential peak distortion. Concentrate the Sample: If possible, concentrate the sample before injection. |
| Inconsistent Retention Times | Fluctuations in the chromatographic system. | Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each injection. Check Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate and mobile phase composition. Control Temperature: Use a column oven to maintain a stable column temperature.[3][6] |
Experimental Protocols
General Method Development Strategy for an Acidic Compound:
-
Column Selection: Begin with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic Acid in Water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Initial Gradient: Start with a broad gradient to determine the approximate elution conditions (e.g., 5% to 95% B over 20 minutes).
-
Isocratic vs. Gradient Refinement: Based on the initial run, decide if an isocratic or a more optimized gradient elution is necessary. For complex samples, a shallow gradient may provide better resolution.[5]
-
pH Optimization: If peak shape is poor, or if resolution needs improvement, adjust the pH of the aqueous phase. For acidic compounds, a pH of 2.5-3.5 is often a good starting point.[8]
-
Flow Rate and Temperature Optimization: The typical flow rate for a 4.6 mm ID column is 1.0 mL/min.[5] Adjusting the flow rate and column temperature can fine-tune the separation. Lowering the flow rate can increase efficiency, while increasing the temperature can decrease analysis time but may affect selectivity.[3][5]
Visualizations
Caption: A workflow diagram for troubleshooting poor peak resolution.
Caption: A typical workflow for HPLC method development.
References
- 1. chromtech.com [chromtech.com]
- 2. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Validation & Comparative
Navigating the Uncharted Territory of Lunatoic Acid A: A Comparative Analysis of Its Elusive Structure-Activity Relationship
Despite a comprehensive search of scientific literature, detailed structure-activity relationship (SAR) studies for Lunatoic acid A and its synthetic analogs remain conspicuously absent. This emerging natural product has yet to be the focus of extensive biological evaluation and derivatization needed to establish clear connections between its chemical structure and biological activity. The lack of available quantitative data, such as IC50 or EC50 values from standardized assays, as well as detailed experimental protocols and elucidated signaling pathways, precludes the creation of a direct comparative guide on this specific topic.
The scientific community has a strong interest in understanding how the structural features of natural products like this compound contribute to their biological effects. SAR studies are crucial in the field of drug discovery and development, as they provide a roadmap for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The process typically involves synthesizing a series of analogs by modifying specific functional groups or scaffolds of the parent molecule and then evaluating their biological activity.
While direct SAR data for this compound is unavailable, the broader field of natural product chemistry offers insights into the types of studies that will be necessary to illuminate its therapeutic potential. For instance, research on structurally related compounds often provides a starting point for analog design and biological screening.
Future Directions for this compound Research
To build a comprehensive SAR profile for this compound, future research efforts will need to focus on several key areas:
-
Total Synthesis and Analog Production: Development of a robust and efficient total synthesis of this compound will be the first critical step. This will not only confirm its absolute stereochemistry but also provide a platform for the systematic synthesis of a diverse library of analogs with modifications at key positions.
-
High-Throughput Biological Screening: A broad-based screening of this compound and its analogs against a panel of cancer cell lines, bacterial strains, and viral assays will be essential to identify its primary biological activities.
-
Mechanism of Action Studies: Once a significant biological activity is confirmed, in-depth studies will be required to elucidate the underlying mechanism of action. This will involve identifying the molecular targets and signaling pathways that are modulated by this compound.
A Proposed Alternative: Structure-Activity Relationship of Oleanolic Acid and its Derivatives
Given the current lack of data on this compound, we propose a comparative guide on a well-researched natural product with a similar structural backbone: Oleanolic Acid . Oleanolic acid is a pentacyclic triterpenoid with a wealth of published SAR data, making it an excellent case study for understanding how structural modifications impact biological activity.
A comparative guide for Oleanolic Acid and its derivatives would include:
-
Tabulated Biological Data: A comprehensive table summarizing the cytotoxic, anti-inflammatory, and other biological activities (e.g., IC50 values) of various oleanolic acid analogs.
-
Detailed Experimental Protocols: Methodologies for key assays used to evaluate the biological activity of these compounds, such as the MTT assay for cytotoxicity.
-
Signaling Pathway Diagrams: Visual representations of the signaling pathways modulated by oleanolic acid and its derivatives, created using Graphviz.
This alternative guide would serve as a valuable resource for researchers, scientists, and drug development professionals by showcasing a successful example of natural product SAR studies and providing a framework for future investigations into novel compounds like this compound.
Investigating the Synergistic Potential of Lunatoic Acid A: A Comparative Guide to Antifungal Combinations
For Immediate Release
[City, State] – [Date] – In the persistent search for more effective antifungal therapies, researchers are increasingly turning to combination strategies to enhance efficacy and combat drug resistance. This guide provides a comprehensive overview of a proposed investigation into the synergistic or antagonistic effects of Lunatoic acid A, a secondary metabolite produced by the fungus Cochliobolus lunatus, when combined with conventional antifungal agents. While direct experimental data on such interactions are not yet available, this document outlines the established methodologies and theoretical frameworks that would guide such a crucial investigation, providing a roadmap for researchers in mycology and drug development.
This compound has demonstrated modest and selective antifungal properties, primarily characterized by its morphogenic effects on certain fungi, inducing the formation of chlamydospore-like cells[1]. Its unique mode of action suggests that it may offer novel synergistic potential when paired with antifungals that target different cellular pathways. This guide details the standardized in vitro assays that would be employed to quantify these interactions, namely the checkerboard microdilution assay and the time-kill curve analysis.
Data Presentation: Quantifying Antifungal Interactions
To systematically evaluate the interaction between this compound and other antifungals, quantitative data from checkerboard assays would be summarized to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is a key metric used to define synergy, additivity/indifference, or antagonism.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Fluconazole against Candida albicans
| This compound Alone MIC (µg/mL) | Fluconazole Alone MIC (µg/mL) | This compound in Combination MIC (µg/mL) | Fluconazole in Combination MIC (µg/mL) | FICI | Interaction |
| 64 | 8 | 16 | 1 | 0.375 | Synergy |
| 64 | 8 | 32 | 4 | 1.0 | Indifference |
| 64 | 8 | 128 | 16 | >4.0 | Antagonism |
Note: The data presented in this table are hypothetical and for illustrative purposes only. FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as FICI ≤ 0.5, indifference as 0.5 < FICI ≤ 4.0, and antagonism as FICI > 4.0.
Further validation of these interactions would be obtained through time-kill curve assays, which provide dynamic information about the rate and extent of fungal killing over time.
Table 2: Hypothetical Time-Kill Curve Analysis for this compound and Amphotericin B Combination against Aspergillus fumigatus
| Treatment | Log10 CFU/mL at 24 hours (Change from baseline) | Interpretation |
| Growth Control | +2.5 | - |
| This compound (at MIC) | -0.5 | Fungistatic |
| Amphotericin B (at 0.5 x MIC) | -1.0 | Fungistatic |
| This compound + Amphotericin B | -3.5 | Synergistic & Fungicidal |
Note: The data presented in this table are hypothetical. Synergy in time-kill assays is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent.
Experimental Protocols: A Guide to Methodologies
The following protocols outline the standardized procedures for conducting the key experiments to determine the nature of the interaction between this compound and other antifungal agents.
Checkerboard Microdilution Assay
This assay is a cornerstone for assessing drug interactions in vitro.
-
Preparation of Antifungal Agents: Stock solutions of this compound and the partner antifungal (e.g., fluconazole, amphotericin B) are prepared in a suitable solvent and then serially diluted in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells in the vertical orientation, while dilutions of the partner antifungal are added horizontally. This creates a matrix of varying concentrations of both agents.
-
Inoculum Preparation: The fungal isolate to be tested is cultured and then diluted to a standardized concentration (typically 0.5 to 2.5 x 10^3 CFU/mL).
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth compared to the growth control.
-
FICI Calculation: The FICI is calculated for each combination that shows growth inhibition to determine the nature of the interaction as synergistic, indifferent, or antagonistic.
Time-Kill Curve Analysis
This method provides a dynamic assessment of antifungal activity.
-
Culture Preparation: A standardized inoculum of the test fungus is prepared in RPMI 1640 broth.
-
Drug Exposure: The fungal suspension is exposed to the antifungal agents alone and in combination at specific concentrations (e.g., based on their MICs determined from the checkerboard assay). A growth control without any antifungal is also included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture.
-
Quantification of Viable Cells: The aliquots are serially diluted and plated on nutrient agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each treatment. Synergy is determined by comparing the killing effect of the combination to that of the most active single agent.
Visualizing Pathways and Workflows
Graphical representations of the experimental workflow and the potential mechanisms of synergistic action are crucial for clear communication of the research strategy.
Caption: Experimental workflow for assessing antifungal synergy.
A hypothetical signaling pathway diagram can illustrate the potential mechanisms of synergy. For instance, if this compound disrupts the fungal cell wall, it could enhance the penetration of an azole antifungal that targets ergosterol biosynthesis within the cell membrane.
Caption: Hypothetical synergistic mechanism of this compound and an azole.
Conclusion and Future Directions
The investigation into the synergistic potential of this compound with existing antifungal agents represents a promising frontier in the development of novel therapeutic strategies. By employing standardized and robust methodologies, researchers can systematically evaluate these interactions and potentially uncover new combination therapies that are more potent, have a broader spectrum of activity, and are less prone to the development of resistance. The experimental framework outlined in this guide provides a clear path for future research that could ultimately lead to improved clinical outcomes for patients suffering from invasive fungal infections. Further studies should also focus on elucidating the precise molecular mechanisms underlying any observed synergistic or antagonistic interactions.
References
Comparative Analysis of Lunatoic Acid A: A Review of Morphogenic Effects Across Species is Not Currently Possible
A comprehensive review of existing scientific literature reveals a significant lack of specific data on a compound identified as "Lunatoic acid A." Searches for its morphogenic effects, cross-species comparisons, associated signaling pathways, and established experimental protocols have yielded no direct results. The scientific community has not published research that would allow for a comparative guide on this topic.
The search results did, however, provide extensive information on the well-studied fatty acids, linoleic acid and linolenic acid, and their various biological activities. These compounds are known to influence a range of cellular processes, including morphogenesis in different organisms. For instance, oxidized metabolites of linoleic acid have been shown to regulate neuronal morphogenesis in vitro, with some effects being sex-specific.[1][2] In bacteria like Escherichia coli, supplementation with linoleate or linolenate can lead to abnormal morphogenesis.[3] Furthermore, alpha-linolenic acid has demonstrated a biphasic effect on glucose-induced dysmorphogenesis in rat embryos.[4]
Given the absence of information on "this compound," it is not feasible to construct a comparison guide detailing its morphogenic effects, nor is it possible to provide experimental protocols or visualize its signaling pathways as requested.
Researchers and drug development professionals interested in the broader topic of fatty acid-induced morphogenesis are encouraged to explore the extensive literature on compounds such as linoleic acid, linolenic acid, and oleanolic acid. These molecules have been shown to modulate various signaling pathways, including those involving PI3K/Akt, ERK1/2, and mTOR, which are critical in cellular growth and differentiation.[5][6]
Until research on "this compound" is published and disseminated within the scientific community, a comparative analysis of its morphogenic effects remains an endeavor for future investigation.
References
- 1. Oxidized linoleic acid metabolites regulate neuronal morphogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized linoleic acid metabolites regulate neuronal morphogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of unsaturated fatty acids on the morphogenesis of an unsaturated fatty acid auxotroph of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biphasic effect of alpha-linolenic acid on glucose-induced dysmorphogenesis and lipoperoxidation in whole rat embryo in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Molecular Targets of Novel Antifungal Fatty Acids: A Case Study Approach with Lunatoic Acid A
For Immediate Release
Researchers in mycology and drug development face the ongoing challenge of identifying and validating novel antifungal targets to combat the rise of resistant fungal pathogens. While new chemical entities like Lunatoic acid A, a complex derivative of 2,4-dimethylhexanoic acid, show promise, a comprehensive understanding of their molecular mechanisms is crucial for their advancement as therapeutic agents. Due to the limited publicly available data on the specific molecular targets of this compound, this guide provides a comparative framework of robust experimental strategies to elucidate its mechanism of action, using the broader class of antifungal fatty acids as a reference.
This guide is designed for researchers, scientists, and drug development professionals, offering a practical comparison of key methodologies for target identification and validation. We present detailed experimental protocols, structured data comparison tables, and visual workflows to facilitate the design and implementation of a successful target deconvolution strategy.
Comparing Methodologies for Fungal Target Identification
The journey from a promising antifungal compound to a validated drug with a known mechanism of action involves a multi-pronged approach. Below, we compare several powerful techniques that can be employed to identify the molecular targets of a novel compound like this compound.
| Methodology | Principle | Advantages | Limitations | Typical Data Output |
| Affinity-Based Proteomics | Utilizes a tagged version of the antifungal compound to "pull down" interacting proteins from fungal cell lysates. | Directly identifies binding partners. Can be performed in situ to capture physiologically relevant interactions. | Requires chemical modification of the compound, which may alter its activity. Non-specific binding can be a challenge. | List of putative protein targets identified by mass spectrometry. |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature of a protein upon ligand binding. An increase in melting temperature indicates stabilization and binding. | High-throughput and amenable to screening large libraries of proteins. Requires only small amounts of protein. | Indirect method; does not confirm functional modulation. Not suitable for membrane proteins that are difficult to purify. | Change in melting temperature (ΔTm) for each tested protein. |
| Yeast Chemical Genomics | Screens a library of yeast deletion or overexpression mutants for hypersensitivity or resistance to the antifungal compound. | Provides a global view of the cellular pathways affected by the compound. Can identify targets and resistance mechanisms simultaneously. | The identified gene may not be the direct target but part of the same pathway. Validation in the pathogenic fungus is required. | List of genes whose deletion or overexpression alters sensitivity to the compound. |
| Computational Modeling | Docks the 3D structure of the compound into the predicted binding sites of known fungal proteins. | Rapid and cost-effective for initial hypothesis generation. Can prioritize potential targets for experimental validation. | Relies on the accuracy of protein structures and docking algorithms. Does not provide direct evidence of binding or functional effect. | Docking scores and predicted binding poses of the compound with various proteins. |
Experimental Protocols for Target Validation
Here, we provide detailed methodologies for key experiments crucial in the validation of putative molecular targets for a novel antifungal agent.
Protocol 1: Affinity Chromatography for Target Pull-Down
Objective: To identify proteins from a susceptible fungus that directly bind to this compound.
Methodology:
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., N-hydroxysuccinimide ester) for immobilization.
-
Immobilization: Covalently couple the this compound probe to an activated chromatography resin (e.g., NHS-activated Sepharose).
-
Preparation of Fungal Lysate: Culture the susceptible fungus (e.g., Aspergillus fumigatus) to mid-log phase, harvest the cells, and prepare a native cell lysate by mechanical disruption (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors.
-
Affinity Chromatography:
-
Equilibrate the this compound-coupled resin and a control resin (without the compound) with the lysis buffer.
-
Incubate the fungal lysate with both resins for 2-4 hours at 4°C with gentle agitation.
-
Wash the resins extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand (if available) or by changing the buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise the protein bands that are present in the this compound eluate but not in the control.
-
Identify the proteins by in-gel digestion with trypsin followed by mass spectrometry (LC-MS/MS).
-
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm the direct binding of this compound to a putative protein target identified from the affinity pull-down or computational modeling.
Methodology:
-
Protein Expression and Purification: Clone, express, and purify the candidate target protein from a suitable expression system (e.g., E. coli or a fungal expression system).
-
Assay Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the appropriate buffer.
-
Add this compound at various concentrations to the experimental wells and a vehicle control (e.g., DMSO) to the control wells.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to generate a melting curve for each condition.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTm) between the this compound-treated samples and the control. A significant positive ΔTm indicates that the compound binds to and stabilizes the protein.
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental designs and understanding complex biological processes. The following are Graphviz DOT scripts for generating key diagrams.
Experimental Workflow for Target Identification
Caption: A generalized workflow for antifungal drug target identification.
Signaling Pathway Potentially Affected by Antifungal Fatty Acids
The mechanism of action for many antifungal fatty acids involves the disruption of the fungal cell membrane and interference with key metabolic pathways.[1] One such pathway is the sphingolipid biosynthesis pathway, which is essential for fungal viability and virulence.
Caption: A hypothetical model of this compound's mechanism.
Concluding Remarks
The validation of molecular targets for novel antifungal agents like this compound is a critical step in the drug development pipeline. While direct experimental data for this specific compound is not yet widely available, the comparative methodologies and detailed protocols presented in this guide offer a robust framework for its investigation. By employing a combination of affinity-based proteomics, thermal shift assays, and chemical genomics, researchers can effectively deconvolve the mechanism of action of new antifungal candidates, paving the way for the development of the next generation of antifungal therapeutics.
References
Comparative Transcriptomic Analysis of Fungal Cells Treated with Lunatoic Acid A: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lunatoic acid A (LAA), a fungal metabolite isolated from Cochliobolus lunatus, has demonstrated notable morphogenic effects on various fungal species, including the induction of chlamydospore-like cells.[1] While these morphological changes suggest a significant impact on fungal development and differentiation, a comprehensive understanding of the underlying molecular mechanisms remains elusive. To date, no public studies have reported on the comparative transcriptomic effects of LAA on fungal cells. This guide provides a proposed framework for such an investigation, drawing parallels from studies on other antifungal fatty acids to outline experimental protocols, data presentation strategies, and potential signaling pathways that may be affected by LAA treatment.
Introduction to this compound
This compound is a fungal secondary metabolite that exhibits selective antifungal properties.[1] Its most distinct characteristic is the ability to induce the formation of chlamydospore-like structures in a range of fungi, particularly within the Cochliobolus and Curvularia genera.[1] Chlamydospores are thick-walled, resting spores that allow fungi to survive in unfavorable conditions.[2] The induction of these structures by LAA suggests it may interfere with normal hyphal growth and cellular differentiation pathways.[1] Understanding the global transcriptomic changes induced by LAA is a critical step in elucidating its mechanism of action and evaluating its potential as a novel antifungal agent.
Proposed Comparative Transcriptomics Study
To investigate the molecular effects of this compound, a comparative transcriptomics study using RNA sequencing (RNA-seq) is proposed. This study would aim to compare the gene expression profiles of a target fungal species, such as Cochliobolus lunatus, under three conditions:
-
Control Group: Fungal cells grown in a standard culture medium.
-
This compound (LAA) Treated Group: Fungal cells exposed to a sub-lethal concentration of LAA that is known to induce morphological changes.
-
Comparative Antifungal Agent Group: Fungal cells treated with a well-characterized antifungal agent with a known mechanism of action (e.g., a fatty acid synthesis inhibitor or a membrane-disrupting agent) to serve as a benchmark.
The workflow for this proposed study is outlined in the diagram below.
Detailed Experimental Protocols
The following protocols are based on established methodologies for fungal RNA-seq and transcriptomic analysis.[3][4]
Fungal Culture and Treatment
-
Inoculation and Growth: Inoculate the selected fungal species (e.g., Cochliobolus lunatus) into a suitable liquid medium (e.g., Potato Dextrose Broth). Incubate at an optimal temperature (e.g., 25-28°C) with shaking until the culture reaches the mid-logarithmic growth phase.
-
Treatment Application: Divide the fungal culture into three groups. Treat one group with a predetermined concentration of this compound, the second with a comparative antifungal agent, and the third with the vehicle control.
-
Incubation and Harvesting: Incubate the treated cultures for a duration sufficient to observe morphological changes or for a standard time point used in similar studies (e.g., 6, 12, or 24 hours). Harvest the mycelia by filtration and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.
RNA Extraction and Quality Control
-
Cell Lysis: Disrupt the fungal cell walls by grinding the frozen mycelia to a fine powder in liquid nitrogen.
-
RNA Isolation: Use a commercially available RNA extraction kit suitable for fungi (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method to isolate total RNA.
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
-
Quality Assessment: Evaluate the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
Library Construction: Prepare sequencing libraries using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This involves RNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases.
-
Alignment: Align the cleaned reads to a reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: Quantify gene expression levels and perform differential expression analysis between the treatment groups and the control using packages like DESeq2 or edgeR in R.
-
Functional Annotation: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of differentially expressed genes (DEGs) to identify over-represented biological processes, molecular functions, and metabolic pathways.
Hypothetical Data Presentation
The quantitative data generated from this study should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Comparison Group | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| LAA vs. Control | e.g., 1250 | e.g., 980 | e.g., 2230 |
| Comparator vs. Control | e.g., 1500 | e.g., 1100 | e.g., 2600 |
| LAA vs. Comparator | e.g., 450 | e.g., 620 | e.g., 1070 |
Table 2: Top 10 Down-regulated Genes in LAA-Treated Fungal Cells
| Gene ID | Gene Name/Description | Log2 Fold Change | p-value |
| e.g., CL001 | Hyphal growth protein | -4.5 | 1.2e-15 |
| e.g., CL002 | Cell wall integrity protein | -4.2 | 3.5e-14 |
| e.g., CL003 | Ergosterol biosynthesis enzyme | -3.9 | 7.1e-13 |
| e.g., CL004 | Fatty acid synthase | -3.8 | 9.8e-13 |
| e.g., CL005 | Cytochrome P450 | -3.5 | 2.4e-11 |
| e.g., CL006 | Mitogen-activated protein kinase | -3.3 | 5.6e-10 |
| e.g., CL007 | Transcription factor for filamentation | -3.1 | 8.9e-9 |
| e.g., CL008 | Membrane transporter | -2.9 | 1.7e-8 |
| e.g., CL009 | Cell cycle control protein | -2.8 | 4.3e-8 |
| e.g., CL010 | Ribosomal protein | -2.6 | 9.1e-7 |
Table 3: Enriched GO Terms for Up-regulated Genes in LAA-Treated Fungal Cells
| GO Term ID | GO Term Description | p-value |
| e.g., GO:0043524 | Negative regulation of hyphal growth | 2.1e-9 |
| e.g., GO:0006950 | Response to stress | 5.5e-8 |
| e.g., GO:0006629 | Lipid metabolic process | 1.2e-7 |
| e.g., GO:0009653 | Morphogenesis | 3.4e-6 |
| e.g., GO:0005975 | Carbohydrate metabolic process | 8.7e-5 |
Potential Signaling Pathways Affected by this compound
Based on the known effects of LAA on fungal morphology and the mechanisms of other antifungal fatty acids, it is plausible that LAA perturbs signaling pathways involved in cell wall integrity, stress response, and morphogenesis.[5][6] The Ras1-cAMP-PKA pathway is a central regulator of hyphal growth in many fungi and represents a strong candidate for modulation by LAA.[5]
Conclusion
While direct transcriptomic data for this compound is currently unavailable, the proposed framework provides a comprehensive roadmap for researchers to investigate its molecular mechanism of action. By employing comparative RNA-seq analysis, it will be possible to identify the genes and signaling pathways targeted by LAA, offering valuable insights into its antifungal properties and its potential for development as a novel therapeutic agent. The comparison with a known antifungal will further contextualize its effects and highlight unique aspects of its mode of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chlamydospore - Wikipedia [en.wikipedia.org]
- 3. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Conjugated Linoleic Acid Inhibits Hyphal Growth in Candida albicans by Modulating Ras1p Cellular Levels and Downregulating TEC1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid inhibits hyphal growth in Candida albicans by modulating Ras1p cellular levels and downregulating TEC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Lunatoic Acid A Against Mammalian Cell Lines: A Comparative Guide
Currently, there is a lack of publicly available scientific literature and experimental data specifically detailing the cytotoxic effects of Lunatoic acid A on mammalian cell lines. Searches of prominent research databases did not yield studies investigating the bioactivity of a compound by this name.
Therefore, a direct comparative guide on the cytotoxicity of this compound cannot be compiled at this time. Researchers and drug development professionals interested in this specific compound would need to conduct foundational in vitro studies to establish its cytotoxic profile.
For scientists investigating the cytotoxic potential of novel fatty acids, a general experimental approach is outlined below. This framework can be adapted to assess the effects of a new compound, such as this compound, once it becomes available for testing.
General Experimental Protocol for Assessing Cytotoxicity
A typical workflow to determine the cytotoxic effects of a novel compound on mammalian cell lines involves several key stages:
-
Compound Preparation: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in cell culture medium to achieve the desired final concentrations for the experiment.
-
Cell Culture: Selected mammalian cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a controlled environment (37°C, 5% CO2) and are typically seeded in 96-well plates for cytotoxicity assays.
-
Treatment: Once the cells have adhered and are in the logarithmic growth phase, the culture medium is replaced with medium containing various concentrations of the test compound. Control groups include untreated cells and cells treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The treated cells are incubated for specific time periods, commonly 24, 48, and 72 hours, to assess the time-dependent effects of the compound.
-
Cytotoxicity Assay: The viability of the cells is measured using a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance values from the MTT assay are used to calculate the percentage of cell viability for each treatment group relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then determined.
Visualizing the Experimental Workflow
The following diagram illustrates a standard workflow for assessing the cytotoxicity of a test compound.
Caption: A generalized workflow for in vitro cytotoxicity assessment of a novel compound.
Comparative Data Presentation
Once experimental data is generated for this compound, it can be compared with other relevant compounds. The following table provides a template for presenting such comparative cytotoxicity data.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | e.g., MCF-7 | MTT | 48 | Data to be determined | N/A |
| Compound X | MCF-7 | MTT | 48 | Value | [Citation] |
| Compound Y | MCF-7 | MTT | 48 | Value | [Citation] |
This structured approach will be crucial for the objective evaluation of this compound's cytotoxic potential once the primary experimental data becomes available.
Evaluating the Specificity of Lunatoic Acid A's Antifungal and Morphogenic Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal and morphogenic activities of Lunatoic acid A against other established antifungal agents. The information is presented to aid in the evaluation of its potential as a specific antifungal or a tool for studying fungal morphogenesis. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key cited experiments.
Antifungal Activity: A Comparative Analysis
This compound, a fungal metabolite isolated from Cochliobolus lunatus, has demonstrated selective antifungal properties. While standardized Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the literature, initial studies have indicated its inhibitory effects on the growth of certain fungal strains.
Table 1: Comparison of Antifungal Activity (MIC in µg/mL)
| Compound | Cochliobolus lunatus (or anamorph Curvularia lunata) | Candida albicans | Aspergillus fumigatus |
| This compound | 3-12 (inhibitory concentration) | Data not available | Data not available |
| Amphotericin B | ~1.0 | 0.25 - 1.0 | 0.25 - 2.0 |
| Fluconazole | >64 | 0.25 - 4.0 | Resistant |
| Ketoconazole | 1.0 - >16 | 0.03 - 1.0 | 0.5 - >16 |
| Terbinafine | 0.03 - 0.25 | >64 | 0.125 - 1.0 |
Note: The inhibitory concentration for this compound is based on early findings and may not be directly comparable to standardized MIC values.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on potato dextrose agar (PDA) at 28-30°C until sufficient sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10´ to 5 x 10´ conidia/mL using a hemocytometer. This will be the stock inoculum.
-
Dilute the stock inoculum 1:50 in RPMI 1640 medium to obtain the final inoculum suspension.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide).
-
Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (for yeast-like fungi) or complete inhibition of visible growth (for filamentous fungi) compared to the growth control.
-
Morphogenic Activity: Induction of Chlamydospore-like Cells
A distinctive characteristic of this compound is its ability to induce the formation of chlamydospore-like cells in certain fungi, particularly in strains of Cochliobolus lunatus.[1] Chlamydospores are thick-walled, non-deciduous asexual spores that serve as survival structures. This morphogenic effect suggests a specific interaction with fungal developmental pathways.
Table 2: Comparison of Morphogenic Activities
| Compound | Target Fungus | Morphogenic Effect | Effective Concentration |
| This compound | Cochliobolus lunatus | Induction of chlamydospore-like cells | 10-20 µ g/disc |
| Amphotericin B | Candida albicans | Inhibition of germ tube formation | Sub-MIC to MIC values |
| Azoles (e.g., Fluconazole) | Candida albicans | Inhibition of yeast-to-hypha transition | Sub-MIC to MIC values |
Experimental Protocol: Chlamydospore-like Cell Induction Assay
This protocol is based on the paper disc diffusion method used to observe the morphogenic effects of this compound.
-
Fungal Culture Preparation:
-
Inoculate the test fungus, such as Cochliobolus lunatus, on a suitable agar medium (e.g., potato dextrose agar) and incubate at 25-28°C for 2-3 days to allow for mycelial growth.
-
-
Preparation of Test Compound:
-
Dissolve this compound in a suitable solvent (e.g., methanol) to a known concentration.
-
-
Assay Setup:
-
Place a sterile paper disc (6 mm in diameter) on the surface of the agar plate, approximately 10-15 mm from the edge of the growing fungal colony.
-
Apply a specific amount of the this compound solution (e.g., 10 µg or 20 µg) to the paper disc.
-
A control disc with the solvent alone should be included.
-
-
Incubation and Observation:
-
Incubate the plate at 25-28°C for an additional 24-48 hours.
-
Observe the mycelium around the paper disc using a light microscope for morphological changes, specifically the formation of swollen, thick-walled chlamydospore-like cells.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the antifungal and morphogenic activities of this compound are not yet fully elucidated. However, its chemical structure as an azaphilone suggests a potential mode of action.
Proposed Mechanism of this compound:
This compound belongs to the azaphilone class of fungal metabolites. It has been proposed that the morphogenic activity of this compound is linked to its chemical reactivity with primary amino groups within the fungal cells. This reaction could potentially disrupt the function of essential proteins or other biomolecules, leading to the observed changes in fungal morphology.
Caption: Proposed mechanism of this compound's morphogenic activity.
Mechanisms of Comparator Antifungals:
-
Amphotericin B (Polyene): This fungicidal agent binds to ergosterol, a primary component of the fungal cell membrane. This binding disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death. Its effect on morphogenesis is likely a consequence of this membrane disruption.
-
Azoles (e.g., Fluconazole, Ketoconazole): These fungistatic agents inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt fungal cell membrane structure and function, inhibiting growth and the transition to hyphal forms.
Caption: Mechanisms of action for Amphotericin B and Azole antifungals.
Experimental Workflow for Evaluation
A systematic approach is necessary to comprehensively evaluate the specificity of this compound. The following workflow outlines the key experimental stages.
References
Safety Operating Guide
Prudent Disposal of Lunatoic Acid A: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or disposal information was found for a compound named "Lunatoic acid A." The information provided below is based on the properties and handling procedures for structurally similar and commonly researched fatty acids, namely Linoleic acid and α-Linolenic acid. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this or any chemical.
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. This guide provides essential safety and logistical information for the disposal of a substance presumed to be similar in nature to this compound, targeting researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling the material are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazardous nature of similar compounds, which can cause skin and eye irritation and may have long-term adverse effects on aquatic environments, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.
Quantitative Data for Structurally Similar Compounds
To provide a reference for the potential physical and chemical properties of this compound, the following tables summarize data for Linoleic acid and α-Linolenic acid.
Table 1: Physical and Chemical Properties
| Property | Linoleic Acid | α-Linolenic Acid |
| Molecular Formula | C18H32O2 | C18H30O2 |
| Molecular Weight | 280.45 g/mol | 278.43 g/mol |
| Appearance | Clear, oily liquid | Neat oil |
| Melting Point | -5 °C | -11 °C |
| Boiling Point | 229 - 230 °C @ 16 mmHg | 230 - 232 °C @ 1 hPa |
| Flash Point | > 112 °C | 112 °C |
| Solubility | Insoluble in water | Not specified |
Table 2: Hazard Identification
| Hazard | Linoleic Acid | α-Linolenic Acid |
| Skin Irritation | Causes skin irritation[1] | Irritating to skin[2] |
| Eye Irritation | Causes serious eye irritation[1] | Irritating to eyes[2] |
| Respiratory Irritation | May cause respiratory irritation[1] | Irritating to respiratory system[2] |
| Aquatic Hazard | May cause long lasting harmful effects to aquatic life[1] | Not specified |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. The following protocol outlines the necessary steps from the point of generation to final disposal.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof lid. Do not use aluminum or galvanized containers.[2]
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), the primary hazards (e.g., "Irritant," "Environmental Hazard"), and the date of accumulation.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is secure, under the control of the laboratory, and away from sources of ignition, heat, and direct sunlight.[2][3]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Disposal of Contaminated Materials:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, must be placed in the designated solid hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Empty Containers: "Empty" containers that held the pure substance should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional procedures, which may allow for disposal as non-hazardous waste.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 or 180 days), contact your EHS department to arrange for a waste pickup.
-
Provide EHS with an accurate inventory of the waste.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: Workflow for Laboratory Chemical Waste Disposal.
Decision-Making for Spill Response
In the event of a spill, a rapid and informed response is critical. The following diagram outlines the decision-making process for handling a chemical spill.
Caption: Decision-Making Flowchart for Chemical Spill Response.
References
Essential Safety and Logistical Information for Handling Lunatoic Acid A
Disclaimer: No specific Safety Data Sheet (SDS) for "Lunatoic acid A" was found in a search of publicly available resources. The following guidance is based on the conservative assumption that "this compound" is a potent, potentially cytotoxic compound. These recommendations are derived from established safety protocols for handling hazardous chemicals and cytotoxic drugs.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a risk assessment before handling any new or hazardous compound.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. The following procedural guidance is intended to answer specific operational questions and establish a foundation for safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous compounds.[1][3] The following table summarizes the recommended PPE for handling this compound, assuming it is a potent or cytotoxic substance.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves, with the outer glove cuff covering the gown sleeve.[1][4] Change gloves every 30-60 minutes or immediately upon contamination. | Provides a primary barrier against dermal exposure.[5] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[1][3] | Protects skin and personal clothing from contamination due to spills or splashes. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. A full-face shield should be worn over safety glasses when there is a risk of splashes.[1][2] | Protects the eyes and face from accidental splashes of the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a risk of aerosolization.[3] | Prevents inhalation of airborne particles of the compound. |
| Additional PPE | Disposable shoe covers and a hair cover (cap).[1] | Minimizes the tracking of contamination outside of the designated handling area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following step-by-step protocol outlines the key stages of the handling process.
1. Preparation and Designated Work Area:
-
All handling of this compound should be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to protect both the user and the environment.
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any potential spills.
-
An emergency spill kit specifically for cytotoxic compounds should be readily accessible.
2. Compound Reconstitution and Aliquoting:
-
Before beginning, ensure all necessary materials (e.g., vials, solvents, pipettes, waste containers) are inside the containment device.
-
Wear all required PPE as specified in the table above.
-
When reconstituting the powdered compound, slowly add the solvent to the vial to avoid generating aerosols.
-
Use locking syringes (e.g., Luer-Lok) to prevent accidental needle disconnections.
-
Dispense aliquots carefully, avoiding any splashing.
3. Experimental Use:
-
Keep all containers of this compound sealed when not in immediate use.
-
Clearly label all solutions containing the compound with "Hazardous: this compound" and include the concentration and date of preparation.
-
Transport containers of this compound in a secondary, sealed, and shatterproof container.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous or cytotoxic waste.
1. Waste Segregation:
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound should be placed in a designated, puncture-proof sharps container for cytotoxic waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, absorbent pads, and vials, must be disposed of in a clearly labeled, leak-proof cytotoxic waste container (typically a yellow bin with a cytotoxic symbol).
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
2. Decontamination:
-
After completing work, decontaminate all surfaces within the chemical fume hood or biological safety cabinet with an appropriate cleaning agent (e.g., a high-pH solution, followed by a neutralizing agent, and then a final rinse with water), as recommended by your institution's EHS.
-
Wipe down the exterior of all equipment and waste containers before removing them from the containment area.
3. Final Disposal:
-
All cytotoxic waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic materials.
Experimental Workflow for Handling this compound
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
